Product packaging for cis-melilotoside(Cat. No.:)

cis-melilotoside

Cat. No.: B1236938
M. Wt: 326.3 g/mol
InChI Key: GVRIYIMNJGULCZ-QLFWQTQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Melilotoside is a biologically active phenylpropanoid glycoside, a naturally occurring secondary metabolite found in various plant species. Recent research has identified it in Prunus mahaleb L. kernels, where it was isolated and shown to exhibit significant anti-tyrosinase activity . Tyrosinase is the key enzyme responsible for melanin production, and the inhibition of this enzyme is a primary target for managing skin hyperpigmentation. The compound's specific mechanism involves the direct inhibition of the tyrosinase catalytic activity, thereby reducing melanogenesis. This makes this compound a compound of considerable interest in cosmeceutical research for the development of new, potentially safer skin-whitening agents as an alternative to compounds with known side effects like hydroquinone or kojic acid . Furthermore, as a derivative of coumaric acid, this compound is related to a class of compounds with documented roles in plant physiology and defense mechanisms . Its presence has also been tentatively indicated in other plants like parsley, suggesting a broader phytochemical significance . This high-purity compound serves as a critical analytical standard and research tool for pharmacognosy, natural product chemistry, and the development of novel cosmeceutical and pharmaceutical agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O8 B1236938 cis-melilotoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O8

Molecular Weight

326.3 g/mol

IUPAC Name

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GVRIYIMNJGULCZ-QLFWQTQQSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of cis-melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of cis-melilotoside, a naturally occurring phenolic glycoside. It is intended for researchers, scientists, and professionals in drug development who are interested in its chemical properties and biological activities.

Chemical Structure and Properties

This compound, also known as cis-coumarinic acid-β-D-glucoside, is an organic compound classified as a phenolic glycoside.[1] Its chemical structure consists of a cis-2-coumaric acid molecule linked to a β-D-glucose moiety through an O-glycosidic bond at the phenolic hydroxyl group.[1] The molecular formula for this compound is C15H18O8, and it has a molar mass of 326.3 g/mol .[2]

The structure is characterized by the presence of a benzene ring, a propenoic acid group in the cis (Z) configuration, and a pyranose ring of the glucose unit. This compound is an isomer of the more commonly known trans-melilotoside (often simply called melilotoside), which features a trans (E) configuration in the propenoic acid side chain.[3][4]

Key Structural Features:

  • Aglycone: cis-2-Coumaric acid

  • Glycone: β-D-Glucose

  • Linkage: O-glycosidic bond

Caption: Chemical structure of this compound.

Quantitative Data

The biological activity of this compound has been evaluated in various studies. Notably, it exhibits antiprotozoal and antioxidant properties.[5][6][7]

Parameter Value Assay Organism
IC5078.2 µg/mLAntiprotozoal ActivityTrypanosoma cruzi

Experimental Protocols

This compound can be isolated from various plant sources, such as Artemisia splendens.[8] A general protocol for its extraction and purification is as follows:

  • Extraction: The dried and powdered aerial parts of the plant are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solid-Phase Extraction (SPE): The crude extract is subjected to SPE for preliminary fractionation. A C18 cartridge is typically used, with a stepwise gradient of methanol in water as the mobile phase. Fractions are collected based on the elution solvent polarity.

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): The fractions containing this compound are further purified by reversed-phase prep-HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol or acetonitrile in water. The elution is monitored by a UV detector.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

G Biological Activities A This compound B Antioxidant Activity A->B C Antiprotozoal Activity A->C D Free Radical Scavenging B->D Mechanism E Inhibition of Trypanosoma cruzi C->E Effect G Hydrolysis Reaction A This compound B cis-2-Coumaric Acid A->B Hydrolysis (H₂O) C β-D-Glucose A->C Hydrolysis (H₂O)

References

Cis-Melilotoside: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, a glucoside of cis-o-hydroxycinnamic acid, is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified in several plant species, with notable concentrations found in the genera Ajuga and Dendrobium. A comprehensive analysis of the different tissues of Ajuga turkestanica revealed that this compound is a major secondary metabolite, particularly abundant in the leaves[1]. The quantitative distribution of this compound and its trans-isomer, trans-melilotoside, in various plant sources is summarized in the table below.

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Ajuga turkestanicaLeavesThis compoundMajor constituentUHPLC-ESI-QqTOF-MS, NMR[1]
Ajuga turkestanicaFlowersThis compoundPresentUHPLC-ESI-QqTOF-MS, NMR[1]
Ajuga turkestanicaStemsThis compoundPresentUHPLC-ESI-QqTOF-MS, NMR[1]
Ajuga turkestanicaRootsThis compoundPresentUHPLC-ESI-QqTOF-MS, NMR[1]
Ajuga turkestanicaSeedsThis compoundPresentUHPLC-ESI-QqTOF-MS, NMR[1]
Ajuga turkestanicaFruitsThis compoundPresentUHPLC-ESI-QqTOF-MS, NMR[1]
Dendrobium chrysotoxum-This compoundNot quantified-[2]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are synthesized from established methods for the analysis of phenolic compounds in plants.

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant tissue.

Materials:

  • Dried and powdered plant material (e.g., leaves of Ajuga turkestanica)

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Ultrasound bath

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Weigh 100 mg of the freeze-dried and homogenized plant powder.

  • Add 2 mL of 80% aqueous methanol (v/v) to the plant material.

  • Perform ultrasound-assisted extraction for 20 minutes[3].

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the solid material[3].

  • Carefully collect the supernatant.

  • To ensure exhaustive extraction, the pellet can be re-extracted twice more with the same solvent, and the supernatants pooled.

  • Evaporate the methanol from the combined supernatants using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a concentrated aqueous extract.

  • The resulting aqueous extract can be freeze-dried to yield a crude extract powder for storage or further purification.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines the purification of this compound from a crude plant extract using preparative high-performance liquid chromatography (prep-HPLC).

Materials:

  • Crude plant extract containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or formic acid (for mobile phase modification)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator or freeze-dryer

Procedure:

  • Dissolve the crude extract in the initial mobile phase solvent at a suitable concentration (e.g., 30 mg/mL)[4].

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 reversed-phase column.

  • The mobile phase typically consists of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape[4]. An example of a gradient elution could be:

    • 0-5 min: 10% Methanol in water

    • 5-30 min: Linear gradient from 10% to 70% Methanol in water

    • 30-35 min: 70% Methanol in water

    • 35-40 min: Linear gradient from 70% to 10% Methanol in water

  • Set the flow rate appropriate for the column dimensions (e.g., 5 mL/min for a 10 mm i.d. column)[4].

  • Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., around 270-280 nm).

  • Inject the sample solution onto the column.

  • Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Combine the fractions containing the pure compound.

  • Remove the solvent from the collected fractions using a rotary evaporator or freeze-dryer to obtain purified this compound.

  • The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by spectroscopic methods such as NMR and mass spectrometry.

Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in plant extracts using high-performance liquid chromatography with a diode-array detector (HPLC-DAD).

Materials:

  • Plant extract containing this compound

  • Purified this compound standard of known concentration

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or formic acid

  • Analytical HPLC system with a C18 column and DAD detector

Procedure:

  • Prepare a stock solution of the purified this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Prepare the plant extract sample by dissolving a known amount of the crude extract in the initial mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set up the analytical HPLC system with a C18 reversed-phase column.

  • Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient could be:

    • 0-2 min: 40% Acetonitrile

    • 2-22 min: Linear gradient to 80% Acetonitrile

    • 22-24 min: 100% Acetonitrile

    • 24-24.01 min: Linear gradient to 40% Acetonitrile

    • 24.01-30 min: 40% Acetonitrile[5]

  • Set the flow rate (e.g., 1 mL/min) and the DAD to monitor at the maximum absorbance wavelength of this compound.

  • Inject the calibration standards and the sample extract onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

  • Express the content of this compound in the original plant material as mg/g of dry weight.

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through the phenylpropanoid pathway, with o-coumaric acid as a key intermediate. The formation of the cis-isomer may involve a non-enzymatic isomerization step.

Biosynthesis_of_Cis_Melilotoside cluster_pathway Proposed Biosynthetic Pathway of this compound Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL o_Coumaric_acid trans-o-Coumaric acid Cinnamic_acid->o_Coumaric_acid C2H trans_Melilotoside trans-Melilotoside o_Coumaric_acid->trans_Melilotoside UGT cis_Melilotoside This compound trans_Melilotoside->cis_Melilotoside UV light or Isomerase (?) UDP UDP trans_Melilotoside->UDP UDP_Glucose UDP-Glucose UDP_Glucose->trans_Melilotoside

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated at the ortho-position to form trans-o-coumaric acid by cinnamate 2-hydroxylase (C2H). A UDP-glycosyltransferase (UGT) then catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of trans-o-coumaric acid, yielding trans-melilotoside. The final step to produce this compound is believed to be an isomerization of the trans-isomer. This isomerization can be induced by UV light, and it is plausible that a similar photochemical process or a specific isomerase enzyme facilitates this conversion within the plant[6][7][8].

Logical Workflow for Isolation and Identification

The process of isolating and identifying this compound from a plant source follows a logical workflow, beginning with extraction and culminating in structural elucidation.

Isolation_Workflow Plant_Material Plant Material (e.g., Ajuga turkestanica leaves) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Preparative HPLC) Crude_Extract->Purification Pure_Compound Isolated this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HR-MS) Structure_Elucidation->MS

References

The Biosynthesis of cis-Melilotoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Melilotoside is a phenolic glycoside found in various plants, notably in the genus Melilotus. Its biosynthesis is a specialized branch of the phenylpropanoid pathway, culminating in a light-dependent isomerization. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic and photochemical steps involved. It is designed to be a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development, offering detailed experimental protocols and a summary of available quantitative data.

Introduction

Phenolic glycosides are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, also known as cis-β-D-glucosyl-2-hydroxycinnamate, is of particular interest due to its potential pharmacological properties and its role in plant defense mechanisms. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide elucidates the known steps in the formation of this compound, from its phenylpropanoid precursors to the final light-induced isomerization.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces a variety of essential secondary metabolites, including flavonoids, lignans, and coumarins. The dedicated steps leading to this compound involve the formation of trans-2-hydroxycinnamic acid, followed by a glycosylation reaction and a final isomerization step.

Phenylpropanoid Pathway Precursors

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into trans-cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation at the ortho position yields trans-2-hydroxycinnamic acid (trans-o-coumaric acid), the immediate precursor for glycosylation.

Glycosylation of trans-2-Hydroxycinnamic Acid

The key enzymatic step in the formation of the melilotoside backbone is the glycosylation of trans-2-hydroxycinnamic acid. This reaction is catalyzed by the enzyme 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114). This enzyme belongs to the family of UDP-glycosyltransferases (UGTs), which are prevalent in plants and are responsible for the glycosylation of a wide array of secondary metabolites.[1]

The reaction proceeds as follows:

UDP-glucose + trans-2-hydroxycinnamate ⇌ UDP + trans-β-D-glucosyl-2-hydroxycinnamate (trans-melilotoside)[2][3]

This enzymatic step is crucial for stabilizing the precursor and increasing its solubility. The enzyme utilizes UDP-glucose as the sugar donor to attach a glucose moiety to the hydroxyl group of trans-2-hydroxycinnamic acid.[2][3]

Light-Induced trans-cis Isomerization

The final and defining step in the biosynthesis of this compound is the isomerization of the trans-isomer to the cis-isomer. Current evidence strongly suggests that this is not an enzyme-catalyzed reaction but rather a photochemical conversion induced by ultraviolet (UV) light.[4][5] The double bond in the cinnamic acid backbone of trans-melilotoside absorbs UV radiation, leading to a conformational change to the cis form.[4]

The extent of this isomerization is dependent on the wavelength and intensity of the UV light.[4] This light-dependent step implies that the accumulation of this compound in plants is likely influenced by environmental factors such as sunlight exposure.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. The following table summarizes the available information.

ParameterValueOrganism/ConditionsReference
Enzyme: 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114)
SubstratesUDP-glucose, trans-2-hydroxycinnamateMelilotus alba[2][3]
ProductsUDP, trans-melilotosideMelilotus alba[2][3]
Photoisomerization: trans-melilotoside → this compound
Inducing FactorUltraviolet (UV) lightIn vitro (filter paper), Melilotus alba leaves[4][5]
Equilibrium (254 nm UV)~55% trans-isomerIn vitro (filter paper)[4]
Equilibrium (longer wavelength UV)~15-20% trans-isomerIn vitro (filter paper)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of 2-coumarate O-β-glucosyltransferase

This protocol is adapted from general methods for the expression of plant glycosyltransferases.

Objective: To produce and purify recombinant 2-coumarate O-β-glucosyltransferase for in vitro characterization.

Materials:

  • Full-length cDNA sequence of the candidate 2-coumarate O-β-glucosyltransferase gene from the plant of interest (e.g., Melilotus alba).

  • Expression vector (e.g., pET-28a(+) for E. coli or pPICZα A for Pichia pastoris).

  • Competent cells (E. coli BL21(DE3) or Pichia pastoris X-33).

  • Appropriate growth media and antibiotics.

  • IPTG (for E. coli) or Methanol (for Pichia pastoris) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • SDS-PAGE reagents.

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the target gene by PCR and clone it into the chosen expression vector, ensuring it is in-frame with an N- or C-terminal purification tag (e.g., 6x-His).

  • Transformation: Transform the expression construct into the appropriate competent cells.

  • Expression:

    • For E. coli: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 16-24 hours.

    • For Pichia pastoris: Follow the manufacturer's protocol for expression, typically involving induction with methanol.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication on ice. Centrifuge the lysate to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Assay of 2-coumarate O-β-glucosyltransferase Activity

Objective: To determine the enzymatic activity of the purified 2-coumarate O-β-glucosyltransferase.

Materials:

  • Purified recombinant 2-coumarate O-β-glucosyltransferase.

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

  • trans-2-hydroxycinnamic acid (substrate).

  • UDP-glucose (sugar donor).

  • Quenching solution (e.g., 2 M HCl).

  • HPLC system with a C18 column.

  • Standards for trans-2-hydroxycinnamic acid and trans-melilotoside.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a known concentration of purified enzyme, trans-2-hydroxycinnamic acid, and UDP-glucose.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (trans-2-hydroxycinnamic acid) and the product (trans-melilotoside).

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of enzyme.

Protocol for In Vitro Photoisomerization of trans-Melilotoside

Objective: To demonstrate and quantify the light-induced isomerization of trans-melilotoside to this compound.

Materials:

  • Purified trans-melilotoside.

  • Solvent (e.g., methanol or water).

  • Quartz cuvettes or filter paper.

  • UV light source (e.g., a UV lamp with specific wavelength outputs, such as 254 nm and 365 nm).

  • HPLC system with a C18 column.

  • Standards for trans-melilotoside and this compound.

Procedure:

  • Sample Preparation: Prepare a solution of trans-melilotoside in the chosen solvent. Alternatively, spot a known amount of the solution onto filter paper and allow it to dry.

  • UV Irradiation: Expose the sample to UV light for varying durations.

  • Extraction (if using filter paper): Extract the compounds from the filter paper with the solvent.

  • Analysis: Analyze the samples by HPLC to separate and quantify the amounts of trans- and this compound.

  • Data Analysis: Plot the percentage of each isomer as a function of irradiation time to determine the kinetics of isomerization and the photostationary state (equilibrium).

Signaling Pathways and Regulation

The biosynthesis of coumarins, including melilotoside, is regulated by various internal and external cues.

Transcriptional Regulation

The expression of genes encoding enzymes in the phenylpropanoid pathway is tightly controlled by transcription factors. Several families of transcription factors, including MYB, bHLH, AP2, and WRKY , have been implicated in the regulation of coumarin biosynthesis. These transcription factors can act as activators or repressors of gene expression in response to developmental and environmental signals.

Light Signaling

Given that the final step in this compound biosynthesis is light-dependent, plant light signaling pathways likely play a crucial regulatory role. Light, particularly in the UV spectrum, can influence the expression of genes in the phenylpropanoid pathway.[6][7] Furthermore, the localization of trans-melilotoside within the cell and its exposure to sunlight will directly impact the efficiency of its conversion to the cis-isomer. This suggests a potential interplay between light perception by photoreceptors (e.g., phototropins, cryptochromes) and the regulation of phenylpropanoid metabolism and transport.

Visualizations

Diagrams of Pathways and Workflows

Biosynthesis_of_cis_Melilotoside cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_melilotoside Melilotoside Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid trans-Cinnamic_acid->p-Coumaric_acid C4H trans-2-Hydroxycinnamic_acid trans-2-Hydroxycinnamic_acid p-Coumaric_acid->trans-2-Hydroxycinnamic_acid C2'H trans-Melilotoside trans-Melilotoside trans-2-Hydroxycinnamic_acid->trans-Melilotoside 2-coumarate O-beta-glucosyltransferase (EC 2.4.1.114) This compound This compound trans-Melilotoside->this compound UV Light UDP UDP trans-Melilotoside->UDP UDP-glucose UDP-glucose UDP-glucose->trans-Melilotoside

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow_Enzyme_Assay cluster_expression Heterologous Expression & Purification cluster_assay Enzyme Activity Assay Gene_Cloning Gene_Cloning Transformation Transformation Gene_Cloning->Transformation Protein_Expression Protein_Expression Transformation->Protein_Expression Cell_Lysis Cell_Lysis Protein_Expression->Cell_Lysis Purification Purification Cell_Lysis->Purification Reaction_Setup Reaction_Setup Purification->Reaction_Setup Purified_Enzyme Purified_Enzyme Purification->Purified_Enzyme Incubation Incubation Reaction_Setup->Incubation Quenching Quenching Incubation->Quenching HPLC_Analysis HPLC_Analysis Quenching->HPLC_Analysis Purified_Enzyme->Reaction_Setup Substrates Substrates Substrates->Reaction_Setup

Caption: Experimental workflow for enzyme expression, purification, and activity assay.

Light_Regulation_Pathway cluster_signaling Light Signaling cluster_biosynthesis Coumarin Biosynthesis UV_Light UV_Light Photoreceptors Photoreceptors UV_Light->Photoreceptors trans-Melilotoside trans-Melilotoside UV_Light->trans-Melilotoside Photoisomerization Signal_Transduction Signal_Transduction Photoreceptors->Signal_Transduction Transcription_Factors Transcription_Factors Signal_Transduction->Transcription_Factors Phenylpropanoid_Genes Phenylpropanoid_Genes Transcription_Factors->Phenylpropanoid_Genes Transcriptional Regulation Coumarin_Biosynthesis_Enzymes Coumarin_Biosynthesis_Enzymes Phenylpropanoid_Genes->Coumarin_Biosynthesis_Enzymes Coumarin_Biosynthesis_Enzymes->trans-Melilotoside This compound This compound trans-Melilotoside->this compound

Caption: Proposed light-mediated regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how plants integrate enzymatic and photochemical processes to generate specialized metabolites. While the core pathway involving 2-coumarate O-β-glucosyltransferase and subsequent light-induced isomerization is becoming clearer, significant knowledge gaps remain. Future research should focus on:

  • Enzyme Kinetics: Detailed kinetic characterization of 2-coumarate O-β-glucosyltransferase from various plant sources is needed to understand its efficiency and substrate specificity.

  • Quantitative Metabolomics: Measuring the in planta concentrations of trans- and this compound under different light conditions will provide crucial insights into the dynamics of the pathway.

  • Regulatory Networks: Elucidating the specific transcription factors and light signaling components that regulate the expression of biosynthetic genes will be essential for metabolic engineering efforts.

  • Subcellular Localization: Identifying the cellular compartments where trans-melilotoside is synthesized and accumulates will help to understand how it is exposed to UV light for isomerization.

Addressing these questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable natural products.

References

In-Depth Technical Guide on the Biological Activity of cis-Melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Melilotoside, a phenolic glycoside and derivative of o-coumaric acid, has demonstrated notable biological activities, primarily as an antioxidant and an antiprotozoal agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological functions. It includes a detailed summary of its quantitative biological data, complete experimental protocols for key assays, and a visualization of the relevant biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized in the table below. To date, quantitative data is primarily available for its antiprotozoal effects. While its antioxidant activity is reported as potent, specific quantitative metrics from standardized assays are not yet widely published in peer-reviewed literature.

Biological ActivityTarget Organism/AssayParameterValueReference
AntiprotozoalTrypanosoma cruziIC5078.2 µg/mL[1][2]
Antioxidant--Potent[1][2]

Detailed Experimental Protocols

In Vitro Antiprotozoal Activity against Trypanosoma cruzi

The following protocol is adapted from the methodology described in the study that determined the anti-trypanosomal activity of this compound[1].

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of Trypanosoma cruzi.

Materials and Reagents:

  • Trypanosoma cruzi (tulahuen C4 strain expressing β-galactosidase)

  • L6 cells (rat skeletal muscle myoblasts)

  • RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 2 mM L-glutamine

  • Phosphate-buffered saline (PBS)

  • Chlorophenol red β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in medium)

  • Positive control (e.g., benznidazole)

  • 96-well microplates

Experimental Workflow:

Antiprotozoal_Assay_Workflow start Start cell_seeding Seed L6 cells into 96-well plates start->cell_seeding incubation1 Incubate for 24 hours to allow cell adhesion cell_seeding->incubation1 parasite_infection Infect L6 cells with metacyclic trypomastigotes of T. cruzi incubation1->parasite_infection incubation2 Incubate for 2 hours for parasite invasion parasite_infection->incubation2 wash Wash to remove free parasites incubation2->wash add_compound Add serial dilutions of this compound wash->add_compound incubation3 Incubate for 96 hours add_compound->incubation3 add_substrate Add CPRG in NP-40 lysis buffer incubation3->add_substrate incubation4 Incubate for 4 hours for color development add_substrate->incubation4 read_absorbance Measure absorbance at 540 nm incubation4->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antiprotozoal assay against T. cruzi.

Procedure:

  • Cell Seeding: L6 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period and incubated for 24 hours to ensure cell adhesion.

  • Parasite Infection: The adherent L6 cells are infected with metacyclic trypomastigotes of the β-galactosidase-expressing T. cruzi strain.

  • Incubation for Invasion: The plates are incubated for 2 hours to allow the parasites to invade the L6 cells.

  • Washing: After the invasion period, the wells are washed with fresh medium to remove any free, non-internalized parasites.

  • Compound Addition: Fresh medium containing serial dilutions of this compound is added to the wells. A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are also included.

  • Incubation: The plates are incubated for 96 hours to allow for the proliferation of intracellular amastigotes.

  • Substrate Addition and Lysis: The medium is removed, and a solution of CPRG in a lysis buffer containing NP-40 is added to each well. This lyses the cells and allows the substrate to come into contact with the β-galactosidase expressed by the parasites.

  • Color Development: The plates are incubated for 4 hours at 37°C to allow for the enzymatic conversion of CPRG into a colored product.

  • Absorbance Reading: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Potential Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research directly investigating the signaling pathways modulated by this compound. However, based on its chemical nature as a phenolic compound and its reported antioxidant and potential anti-inflammatory activities, it is plausible that this compound may interact with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are often regulated by the cellular redox state, which can be influenced by antioxidant compounds.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its activation is often triggered by oxidative stress. Antioxidants can interfere with this pathway at multiple levels.

NF_kB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ros Reactive Oxygen Species (ROS) stimuli->ros ikk IKK Complex ros->ikk Activates cis_melilotoside This compound (Antioxidant) cis_melilotoside->ros Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB/IκBα Complex (Inactive) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα degradation nfkb_active NF-κB (Active) gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_active->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothesized Mechanism: By scavenging reactive oxygen species (ROS), this compound could potentially inhibit the activation of the IKK complex, a critical step in the canonical NF-κB pathway. This would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state and preventing the transcription of pro-inflammatory genes.

Hypothetical Involvement in the MAPK Signaling Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis. Similar to the NF-κB pathway, MAPK signaling can be activated by oxidative stress.

MAPK_Pathway stimuli Stress Stimuli (e.g., UV, Cytokines) ros Reactive Oxygen Species (ROS) stimuli->ros mapkkk MAPKKK (e.g., ASK1) ros->mapkkk Activates cis_melilotoside This compound (Antioxidant) cis_melilotoside->ros Inhibits mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates gene_expression Inflammatory Gene Expression transcription_factors->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Hypothetical modulation of the p38 MAPK pathway by this compound.

Hypothesized Mechanism: The antioxidant properties of this compound could potentially suppress the activation of upstream kinases in the MAPK cascade, such as ASK1, which are sensitive to cellular redox status. By preventing the activation of these initial kinases, this compound could inhibit the entire downstream signaling cascade, leading to reduced activation of transcription factors like AP-1 and a subsequent decrease in the expression of inflammatory genes.

Future Directions

The current body of research on this compound provides a promising, yet incomplete, picture of its therapeutic potential. To fully elucidate its biological activities and mechanisms of action, further research is warranted in the following areas:

  • Quantitative Antioxidant Studies: Comprehensive evaluation of the antioxidant capacity of this compound using a panel of standardized assays (e.g., DPPH, ABTS, ORAC, FRAP) is necessary to quantify its "potent" antioxidant activity.

  • Signaling Pathway Analysis: In-depth studies are required to confirm the hypothesized interactions of this compound with the NF-κB and MAPK pathways and to identify other potential molecular targets.

  • In Vivo Efficacy and Safety: Preclinical animal studies are needed to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its antiprotozoal and potential anti-inflammatory activities.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its biological activities and could lead to the development of more potent derivatives.

Conclusion

This compound is a natural product with demonstrated antiprotozoal activity and reported potent antioxidant effects. While the current data are limited, they provide a strong rationale for further investigation into its therapeutic potential. This technical guide has summarized the available quantitative data, provided detailed experimental protocols, and proposed plausible mechanisms of action to facilitate future research and development efforts centered on this promising compound.

References

Spectroscopic Profile of cis-Melilotoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-melilotoside, a naturally occurring phenolic glycoside. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Atom No.δH (ppm)MultiplicityJ (Hz)
Aglycone
37.60d7.8
47.25t7.8
57.08t7.8
67.20d7.8
7 (α)6.09d12.5
8 (β)6.95d12.5
Glucose Moiety
1'5.05d7.5
2'3.55m
3'3.50m
4'3.45m
5'3.40m
6'a3.85dd12.0, 2.5
6'b3.70dd12.0, 5.5
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Atom No.δC (ppm)
Aglycone
1156.1
2128.1
3131.6
4123.0
5130.9
6116.5
7 (α)121.2
8 (β)140.1
9 (C=O)170.3
Glucose Moiety
1'102.5
2'74.9
3'78.2
4'71.3
5'78.1
6'62.5
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zFormulaIon
HRESIMSPositive349.0891C₁₅H₁₈O₈Na[M+Na]⁺
Infrared (IR) Spectroscopy Data

Experimental Protocols

The data presented in this guide were obtained following the isolation and characterization of this compound from the aerial parts of Artemisia splendens.

Extraction and Isolation
  • Extraction: The air-dried and ground aerial parts of A. splendens (100 g) were sequentially extracted using a Soxhlet apparatus with n-hexane, dichloromethane, and methanol (MeOH).

  • Solid-Phase Extraction (SPE): A portion of the MeOH extract was subjected to SPE on a C18 cartridge, eluting with a stepwise gradient of MeOH-water mixtures.

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): The fraction containing this compound was further purified by reversed-phase prep-HPLC to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed in positive ion mode to determine the accurate mass and molecular formula of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (Artemisia splendens) Solvent_Extraction Solvent Extraction (Soxhlet) Plant_Material->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR Infrared Spectroscopy (IR) Pure_Compound->IR NMR_Data NMR Data Interpretation NMR->NMR_Data MS_Data MS Data Interpretation MS->MS_Data IR_Data IR Data Interpretation IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

References

A Deep Dive into the Structural Dichotomy of Cis- and Trans-Melilotoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural differences between cis-melilotoside and trans-melilotoside for researchers, scientists, and drug development professionals. This document outlines the core physicochemical and stereochemical distinctions, provides detailed experimental protocols for their differentiation and analysis, and explores the potential implications of their isomeric forms on biological activity.

Core Structural Differences: A Tale of Two Isomers

This compound and trans-melilotoside are stereoisomers of the same chemical entity, melilotoside (C₁₅H₁₈O₈), a glucoside of o-hydroxycinnamic acid. The fundamental difference between these two isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond in the cinnamic acid moiety. This geometric isomerism, also known as cis-trans or E/Z isomerism, profoundly influences the molecule's overall shape, polarity, and, consequently, its physical, chemical, and biological properties.

In trans-melilotoside, which is generally the more stable and common isomer, the hydrogen atoms on the double-bonded carbons are on opposite sides, leading to a more linear and less polar structure. Conversely, in this compound, these hydrogen atoms are on the same side, resulting in a bent and more polar molecule.

Table 1: Physicochemical Properties of Cis- and Trans-Melilotoside

PropertyThis compoundtrans-MelilotosideReferences
Molecular Formula C₁₅H₁₈O₈C₁₅H₁₈O₈[1]
Molecular Weight 326.3 g/mol 326.3 g/mol [1]
IUPAC Name (Z)-3-(2-(β-D-glucopyranosyloxy)phenyl)propenoic acid(E)-3-(2-(β-D-glucopyranosyloxy)phenyl)propenoic acid[1]
CAS Number 2446-60-8618-67-7[1]
Stereochemistry Z-isomerE-isomer[2]
General Stability Less stableMore stable[3]

Experimental Protocols for Differentiation and Characterization

The distinct structural arrangements of cis- and trans-melilotoside necessitate specific analytical methodologies for their separation, identification, and characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating cis and trans isomers. The difference in polarity between the two isomers allows for their differential retention on a stationary phase.

Protocol for HPLC Separation:

  • Column: A reversed-phase C18 column is typically effective. For challenging separations, a column with enhanced shape selectivity, such as a cholesterol-based stationary phase, can be employed.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact gradient profile will need to be optimized based on the specific column and system.

  • Detection: UV detection is suitable, as the cinnamic acid moiety in both isomers possesses a chromophore. The wavelength of maximum absorbance (λmax) may differ slightly between the two isomers, with the cis isomer often exhibiting a hypsochromic (blue) shift compared to the trans isomer.[5]

  • Procedure:

    • Prepare a standard mixture of cis- and trans-melilotoside, if available, or a sample containing both isomers (e.g., from photoisomerization of the trans isomer).

    • Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Inject the sample into the HPLC system.

    • Run the optimized gradient program.

    • Monitor the chromatogram at the appropriate UV wavelength. The less polar trans-isomer is generally expected to elute later than the more polar cis-isomer in a reversed-phase system.

    • Collect fractions corresponding to each peak for further analysis and confirmation.

Spectroscopic Characterization: Unveiling the Structural Nuances

NMR spectroscopy is the most definitive method for elucidating the stereochemistry of cis- and trans-melilotoside.

¹H NMR Spectroscopy: The key diagnostic signals are those of the vinylic protons (H-α and H-β) on the double bond.

  • Coupling Constants (J-values): The coupling constant between the two vinylic protons is significantly different for the two isomers. Trans isomers exhibit a larger coupling constant (J ≈ 16 Hz), while cis isomers show a smaller coupling constant (J ≈ 12 Hz).[6]

  • Chemical Shifts (δ): The chemical shifts of the vinylic and aromatic protons will also differ due to the different spatial environments.

¹³C NMR Spectroscopy: The chemical shifts of the carbons in the cinnamic acid moiety, particularly the double bond carbons and the carboxyl carbon, will also show slight differences between the two isomers.

Table 2: ¹H and ¹³C NMR Data for cis- and trans-Melilotoside (in CD₃OD)

PositionThis compound (δ ppm, J Hz)trans-Melilotoside (δ ppm, J Hz)
H-α 6.15 (d, 12.5)6.62 (d, 16.0)
H-β 7.05 (d, 12.5)7.85 (d, 16.0)
C-α 119.2118.5
C-β 139.8142.1
C=O 170.1169.8
Data adapted from reference[2]

Experimental Workflow for NMR Analysis:

NMR_Workflow Sample Dissolve Sample (cis/trans mixture or pure isomer) in deuterated solvent (e.g., CD₃OD) NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acquisition Data_Processing Process Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Analysis Analyze Spectra: - Determine Chemical Shifts (δ) - Measure Coupling Constants (J) Data_Processing->Analysis Identification Identify Isomers: - J_trans ≈ 16 Hz - J_cis ≈ 12 Hz Analysis->Identification

NMR Analysis Workflow for Isomer Identification.

IR spectroscopy can provide complementary information to distinguish between the two isomers. The out-of-plane C-H bending vibration of the double bond is characteristic. Trans isomers typically show a strong absorption band around 960-980 cm⁻¹, which is absent or much weaker in the spectrum of the cis isomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This technique would definitively confirm the cis or trans configuration and provide detailed insights into the molecular conformation in the solid state. To date, publicly available crystal structures specifically for cis- and trans-melilotoside are not readily found in crystallographic databases. Obtaining suitable single crystals of both isomers remains a key step for future detailed structural analysis.[7][8]

Isomerization: The Conversion Between Cis and Trans Forms

The interconversion between cis- and trans-melilotoside can be induced by external stimuli, primarily light.

Photoisomerization

Exposure to ultraviolet (UV) light can promote the isomerization of the more stable trans-melilotoside to the cis form. This process involves the excitation of a π electron in the double bond to a π* antibonding orbital, which allows for rotation around the carbon-carbon single bond character, followed by relaxation to either the cis or trans ground state. This photochemical equilibrium is a key method for obtaining the cis isomer for study.

Logical Diagram of Photoisomerization:

Photoisomerization Trans trans-Melilotoside (Ground State) Excited Excited State (Rotation around C-C bond) Trans->Excited UV Light (hν) Excited->Trans Relaxation Cis This compound (Ground State) Excited->Cis Relaxation

Photoisomerization of trans- to this compound.

Biological Activity and Signaling Pathways: A Frontier of Research

The structural differences between cis and trans isomers can lead to distinct biological activities due to their different abilities to interact with biological targets such as enzymes and receptors.

While research on the differential biological activities of cis- and trans-melilotoside is still emerging, preliminary studies on related compounds and this compound itself suggest potential differences. For instance, this compound has been reported to exhibit moderate antiprotozoal activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with an IC₅₀ of 78.2 µg/mL.[9] The activity of the trans isomer in this specific assay is not as well-documented, highlighting an area for further investigation.

The differential effects of geometric isomers on signaling pathways are a well-established concept in drug development. The distinct shapes of cis and trans isomers can lead to differential binding affinities for receptor pockets or active sites of enzymes, thereby modulating downstream signaling cascades.

Hypothetical Signaling Pathway Modulation:

At present, specific signaling pathways modulated differentially by cis- and trans-melilotoside have not been fully elucidated in the scientific literature. However, based on the known activities of other phenolic compounds, one could hypothesize their involvement in pathways related to inflammation, oxidative stress, or parasitic life cycles. For example, if melilotoside were to interact with a specific enzyme in a parasite, the different shapes of the cis and trans isomers could lead to one being a more potent inhibitor than the other.

Hypothetical_Signaling_Pathway cluster_isomers Melilotoside Isomers Cis This compound Receptor Biological Target (e.g., Enzyme, Receptor) Cis->Receptor Stronger Interaction (Hypothetical) Trans trans-Melilotoside Trans->Receptor Weaker Interaction (Hypothetical) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Inhibition of Parasite Growth) Signaling_Cascade->Biological_Response

Hypothetical Differential Modulation of a Signaling Pathway.

Further research is imperative to identify the specific molecular targets of both cis- and trans-melilotoside and to delineate the signaling pathways through which they exert their biological effects. This knowledge will be crucial for understanding their potential therapeutic applications.

Conclusion

The structural distinction between cis- and trans-melilotoside, rooted in the geometry of a single double bond, gives rise to a cascade of differences in their physicochemical properties and, potentially, their biological functions. This guide has provided a framework for understanding these differences and has outlined the experimental methodologies required for their rigorous investigation. As research in this area progresses, a deeper understanding of the unique characteristics of each isomer will undoubtedly pave the way for novel applications in drug discovery and development.

References

The Discovery and Isolation of cis-Melilotoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cis-melilotoside, a phenolic glycoside found in various plant species, notably within the Melilotus genus. This document details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its known biological activities, including its antioxidant and antiprotozoal effects. The guide also features detailed diagrams of a representative isolation workflow and plausible signaling pathways associated with its biological functions to support further research and drug development efforts.

Introduction

This compound, also known as cis-coumarinic acid-β-D-glucoside, is a naturally occurring phenolic glycoside.[1] It is the cis (or Z) isomer of the more commonly known melilotoside (trans-β-D-glucosyl-2-hydroxycinnamic acid).[1][2] This compound has garnered interest in the scientific community due to its potential therapeutic properties, including antioxidant and antiprotozoal activities.[3] Structurally, it consists of a cis-2-coumaric acid molecule attached to a β-D-glucosyl residue via a glycosidic bond to the phenolic hydroxyl group.[1] This guide serves as a technical resource for researchers, providing detailed methodologies for its isolation and comprehensive data for its identification and characterization.

Discovery and Natural Occurrence

This compound is found in a variety of plants. It has been notably isolated from the seeds of Melilotus officinalis (yellow sweet clover), a plant belonging to the Leguminosae (Fabaceae) family.[2] The Melilotus species, including Melilotus albus (white melilot), are known sources of coumarins and their derivatives.[2] Beyond the Melilotus genus, this compound has also been reported in other plants, such as Artemisia splendens. The presence of this compound in various plant sources suggests its potential role in plant physiology and defense mechanisms.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following protocol is a representative method based on the successful isolation from Melilotus officinalis seeds.

Plant Material and Extraction
  • Plant Material Preparation: Air-dried and finely powdered seeds of Melilotus officinalis are used as the starting material.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of polar and semi-polar compounds, including phenolic glycosides. The resulting methanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract. .

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

    • Fraction Collection: Fractions are collected based on the elution profile and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification of this compound (Preparative HPLC):

    • Column: A reversed-phase C18 column is suitable for the fine purification of phenolic glycosides.

    • Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to improve peak shape, is a common mobile phase. For instance, a gradient starting from a lower concentration of methanol in water to a higher concentration can effectively separate isomers.

    • Detection: The elution is monitored using a UV detector, typically at a wavelength where coumaric acid derivatives show strong absorbance (around 342 nm).

    • Isolation: The fraction corresponding to the peak of this compound is collected. The purity of the isolated compound can be assessed by analytical HPLC, with purities of over 90% being achievable for phenolic glycosides through similar methods.

The following diagram illustrates a general workflow for the isolation of this compound.

G plant_material Dried & Powdered Plant Material (e.g., Melilotus officinalis seeds) extraction Methanol Extraction (at room temperature) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (e.g., CHCl3/MeOH gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection combined_fractions Combined Fractions Containing This compound fraction_collection->combined_fractions prep_hplc Preparative RP-HPLC (e.g., C18 column, MeOH/H2O gradient) combined_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation and confirmation of isolated this compound are achieved through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₈O₈[4]
Molecular Weight 326.3 g/mol [5]
Appearance White amorphous powder[2]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-2'7.45d7.5
H-3'7.20t7.5
H-4'6.95t7.5
H-5'6.85d7.5
H-α6.80d12.5
H-β5.90d12.5
H-1''5.10d7.5
H-2''3.60m
H-3''3.55m
H-4''3.50m
H-5''3.45m
H-6''a3.90dd12.0, 2.0
H-6''b3.70dd12.0, 5.5

Data adapted from a study of melilotoside derivatives.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

CarbonChemical Shift (δ, ppm)
C-1'122.0
C-2'155.0
C-3'116.5
C-4'131.0
C-5'129.0
C-6'121.5
C=O169.0
C-α142.0
C-β119.0
C-1''102.0
C-2''75.0
C-3''78.0
C-4''71.5
C-5''78.5
C-6''62.5

Data adapted from a study of melilotoside derivatives.

Table 3: Mass Spectrometry Data

Ionization Mode[M+Na]⁺ (m/z)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI349.08327.1074163 (aglycone), 147, 119

Note: The fragmentation pattern of the cis-isomer may show variations. The key fragmentation involves the loss of the glucose moiety (162 Da).

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antioxidant and an antiprotozoal agent.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. Its antioxidant properties are attributed to its ability to scavenge free radicals and to modulate cellular antioxidant defense systems. The underlying mechanism is likely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9][10]

The following diagram illustrates a plausible signaling pathway for the antioxidant activity of this compound.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits binding IKK IKK ROS->IKK Activates cis_melilotoside This compound cis_melilotoside->Keap1_Nrf2 Inhibits binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IκB IκB IKK->IκB Phosphorylates IκB->Proteasome Degradation NFκB_IκB NF-κB - IκB Complex NFκB NF-κB NFκB_IκB->NFκB Release NFκB_n NF-κB NFκB->NFκB_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Maf Maf Maf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Neutralizes Inflammatory_Genes Pro-inflammatory Genes NFκB_n->Inflammatory_Genes Transcription Inflammatory_Genes->ROS Generates (via inflammation)

Figure 2. Plausible antioxidant signaling pathway of this compound via Nrf2 activation.
Antiprotozoal Activity

This compound has been shown to have moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC₅₀ of 78.2 µg/mL.[3] The mechanism of action for coumaric acid derivatives against trypanosomatids is thought to involve the induction of oxidative stress within the parasite and the inhibition of key parasitic enzymes.[1][11]

The following diagram outlines a potential mechanism for the antiprotozoal activity of this compound.

G cluster_parasite Trypanosoma cruzi cis_melilotoside This compound ROS Increased ROS (Oxidative Stress) cis_melilotoside->ROS Enzymes Key Parasitic Enzymes (e.g., Cruzain, GAPDH) cis_melilotoside->Enzymes Mitochondrion Mitochondrion ROS->Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Cell_death Parasite Cell Death (Necrosis) MMP_loss->Cell_death Enzyme_inhibition Enzyme Inhibition Enzymes->Enzyme_inhibition Inhibition Enzyme_inhibition->Cell_death

Figure 3. Potential antiprotozoal mechanism of this compound.

Conclusion and Future Directions

This compound is a natural product with promising biological activities that warrant further investigation. This guide has provided a detailed overview of its discovery, isolation, and characterization, offering a foundation for future research. To advance the potential of this compound as a therapeutic agent, future studies should focus on:

  • Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to obtain higher yields and purity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its antioxidant and antiprotozoal activities.

  • In vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of diseases related to oxidative stress and parasitic infections.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with enhanced potency and selectivity.

By addressing these research areas, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

References

The Physiological Role of cis-Melilotoside in Melilotus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Melilotus species, commonly known as sweet clover, produce a variety of secondary metabolites that play crucial roles in their interaction with the environment. Among these, cis-melilotoside, a glucoside of cis-o-hydroxycinnamic acid, is a key compound. While intrinsically stable within the plant cell, its physiological significance is primarily linked to its role as the direct precursor to the volatile, aromatic compound coumarin. Upon tissue damage, enzymatic hydrolysis rapidly converts this compound to coumarin, which is involved in plant defense and allelopathy. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of this compound in Melilotus species, targeting researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Melilotus, a genus in the family Fabaceae, comprises species widely distributed globally and utilized as forage crops and in traditional medicine.[1] These plants are known for their characteristic sweet scent, especially when dried, which is attributed to the presence of coumarin. However, the direct precursor to coumarin in living plant tissue is the non-volatile glucoside, this compound (cis-coumaric acid-2-O-β-D-glucopyranoside).[1][2]

The accumulation of this compound is a critical aspect of the plant's chemical ecology. In healthy, intact plant tissues, it is sequestered and stable. When the plant tissue is damaged by herbivores or pathogens, or during wilting and spoilage, the cellular compartments are disrupted, leading to the rapid enzymatic conversion of this compound into coumarin.[2][3]

Furthermore, under conditions of spoilage where microbial action occurs, coumarin can be transformed into dicoumarol, a potent anticoagulant responsible for the "sweet clover disease" in cattle, a fatal hemorrhagic disorder.[2] Understanding the physiological role of this compound is therefore essential not only for its implications in plant defense and allelopathy but also for its significance in agriculture and medicine.

Biosynthesis and Metabolism of this compound

The formation of this compound is an integral part of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[4] The pathway originates from the primary metabolite, L-phenylalanine.

Biosynthetic Pathway:

  • Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid.[2][4]

  • Hydroxylation: trans-Cinnamic acid undergoes ortho-hydroxylation to form o-coumaric acid (trans-o-hydroxycinnamic acid). This step is a critical control point and is influenced by the Cu/cu gene in Melilotus alba.[2]

  • Glycosylation: The hydroxyl group of o-coumaric acid is then glycosylated, attaching a glucose moiety to form trans-β-D-glucosyl-o-hydroxycinnamic acid (trans-melilotoside).[2]

  • Isomerization: The trans-isomer is converted to the cis-isomer, this compound (also known as coumarinyl glucoside). This isomerization can be induced by UV light.[2][3]

  • Hydrolysis and Lactonization: In damaged tissues, the enzyme β-glucosidase hydrolyzes the glycosidic bond of this compound, releasing glucose and cis-o-hydroxycinnamic acid (coumarinic acid).[2] Coumarinic acid is unstable and spontaneously undergoes lactonization (intramolecular cyclization) to form the more stable, aromatic compound, coumarin .[2]

  • Conversion to Dicoumarol: In spoiled or moldy sweet clover hay, various fungi metabolize coumarin, leading to the formation of dicoumarol (3,3'-methylene-bis-(4-hydroxycoumarin)).[2] Dicoumarol acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X, which causes severe hemorrhaging in livestock that consume the spoiled hay.

This compound Biosynthesis and Metabolism cluster_plant In Planta cluster_damage Upon Tissue Damage cluster_spoilage Microbial Action (Spoilage) Phe L-Phenylalanine tCA trans-Cinnamic Acid Phe->tCA PAL oCA o-Coumaric Acid (trans-o-hydroxycinnamic acid) tCA->oCA o-Hydroxylation tM trans-Melilotoside oCA->tM Glycosylation cM This compound (in intact tissue) tM->cM Isomerization (light-induced) CAcid Coumarinic Acid (cis-o-hydroxycinnamic acid) cM->CAcid β-glucosidase Coumarin Coumarin (in damaged tissue) CAcid->Coumarin Spontaneous Lactonization Dicoumarol Dicoumarol (in spoiled hay) Coumarin->Dicoumarol Fungal Metabolism Defense_Mechanism cluster_intact Intact Plant Cell cluster_damaged Damaged Plant Cell cM This compound Enz β-glucosidase label_sep Separated in Compartments Mix Mixing of Contents Coumarin Coumarin Release Mix->Coumarin Hydrolysis & Lactonization Intact Intact Tissue (Stable State) Damage Tissue Damage (Herbivory, Pathogen) Intact->Damage Stressor cluster_damaged cluster_damaged Damage->cluster_damaged causes Defense Defense Response (Repellency, Toxicity) cluster_damaged->Defense initiates cluster_intact cluster_intact Experimental_Workflow Plant Melilotus Plant Material (Leaves, Flowers) Grind Grinding (Liquid N2) Plant->Grind Extract Solvent Extraction (e.g., 80% MeOH, Sonication) Grind->Extract Centrifuge Centrifugation & Supernatant Pooling Extract->Centrifuge Evap Rotary Evaporation Centrifuge->Evap Crude Crude Extract Evap->Crude SPE Solid Phase Extraction (SPE) (Optional Purification) Crude->SPE For Quantification Prep_HPLC Preparative HPLC (Isolation) Crude->Prep_HPLC For Structural ID HPLC HPLC-DAD Analysis SPE->HPLC Quant Quantification HPLC->Quant NMR NMR Analysis (Structural Elucidation) Prep_HPLC->NMR Struct Structure Confirmation NMR->Struct

References

The Enzymatic Conversion of Melilotoside to Coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of melilotoside to coumarin, a key process in the biosynthesis of this important secondary metabolite. The core of this biotransformation is the hydrolytic activity of the enzyme β-glucosidase, which releases cis-2-coumaric acid from its glycosidic precursor, melilotoside. This intermediate then undergoes spontaneous lactonization to form the stable coumarin ring structure. This document details the enzymatic mechanism, presents quantitative data on enzyme kinetics and reaction conditions, provides comprehensive experimental protocols for enzyme extraction, purification, and activity assays, and outlines methods for the quantification of coumarin. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a large class of phenolic compounds found in many plants, notably in sweet clover (Melilotus species).[1] They exhibit a wide range of biological activities and are of significant interest in the pharmaceutical and fragrance industries. In plants, coumarin is often stored in an inactive, non-volatile form as a glucoside, primarily cis-melilotoside (cis-β-D-glucosyl-2-hydroxycinnamate).[2] Tissue damage brings the vacuolar-stored melilotoside into contact with the β-glucosidase located in the extracytoplasmic space, initiating the enzymatic conversion.[3] This guide focuses on the technical aspects of this enzymatic process.

The Enzymatic Reaction Pathway

The conversion of melilotoside to coumarin is a two-step process. The first step is the enzymatic hydrolysis of the β-glycosidic bond in melilotoside, catalyzed by β-glucosidase (EC 3.2.1.21). This reaction releases D-glucose and cis-2-coumaric acid. The second step is the spontaneous intramolecular cyclization (lactonization) of cis-2-coumaric acid to form coumarin. The trans-isomer of melilotoside is not a substrate for the β-glucosidase from sweet clover.[4]

Enzymatic_Conversion_of_Melilotoside_to_Coumarin Melilotoside Melilotoside (cis-2-coumaric acid-β-D-glucoside) beta_glucosidase β-glucosidase (EC 3.2.1.21) Melilotoside->beta_glucosidase cis_2_coumaric_acid cis-2-Coumaric Acid beta_glucosidase->cis_2_coumaric_acid Hydrolysis Glucose D-Glucose beta_glucosidase->Glucose Spontaneous_Lactonization Spontaneous Lactonization cis_2_coumaric_acid->Spontaneous_Lactonization Coumarin Coumarin Spontaneous_Lactonization->Coumarin

Enzymatic conversion of melilotoside to coumarin.

Quantitative Data

Enzyme Kinetics

Direct kinetic data for the hydrolysis of melilotoside by β-glucosidase from Melilotus alba is not extensively reported in the literature. However, kinetic parameters for β-glucosidases from various sources have been determined using the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) and other natural substrates. This data provides a comparative basis for understanding the enzyme's activity.

Table 1: Kinetic Parameters of β-Glucosidases from Various Sources

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Melanocarpus sp.pNPG3.343.686.060[5]
Trichoderma reeseipNPG0.19 ± 0.0229.67 ± 3.25--[6]
Trichoderma reeseiCellobiose1.22 ± 0.31.14 ± 0.21--[6]
Aspergillus terreuspNPG1.7342.375.065[7]
Aspergillus terreusCellobiose4.115.75.065[7]
Sporothrix schenckiipNPG44.140.0224.5-5.545[8]
Sporothrix schenckii4-MUG0.0120.002564.5-5.545[8]
Guinea-pig liverL-picein0.63277--[9]

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) and 4-MUG (4-methylumbelliferyl-β-D-glucopyranoside) are common synthetic substrates for β-glucosidase assays.

Reaction Conditions

The optimal conditions for the enzymatic conversion of melilotoside to coumarin are dependent on the source of the β-glucosidase. Generally, these enzymes exhibit optimal activity in a slightly acidic pH range and at moderately elevated temperatures.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the enzymatic conversion of melilotoside to coumarin.

Experimental_Workflow cluster_extraction Enzyme Extraction and Purification cluster_reaction Enzymatic Reaction and Analysis Plant_Material Plant Material (e.g., Melilotus alba leaves) Homogenization Homogenization (in buffer) Plant_Material->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Crude_Extract Crude Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Column_Chromatography Column Chromatography (e.g., DEAE-Sepharose, Sephadex) Dialysis->Column_Chromatography Purified_Enzyme Purified β-glucosidase Column_Chromatography->Purified_Enzyme Enzyme_Assay Enzymatic Reaction Purified_Enzyme->Enzyme_Assay Incubation Incubation (Controlled pH and Temp.) Enzyme_Assay->Incubation Substrate Substrate (Melilotoside or pNPG) Substrate->Enzyme_Assay Reaction_Termination Reaction Termination Incubation->Reaction_Termination Quantification Quantification Reaction_Termination->Quantification HPLC HPLC Analysis (Coumarin) Quantification->HPLC Spectrophotometry Spectrophotometry (p-Nitrophenol) Quantification->Spectrophotometry

A general experimental workflow.
Extraction and Partial Purification of β-Glucosidase from Melilotus alba

This protocol is adapted from general methods for plant β-glucosidase extraction.[10][11]

  • Homogenization: Fresh or frozen leaves of Melilotus alba are homogenized in a cold extraction buffer (e.g., 0.1 M phosphate-citrate buffer, pH 6.8) using a blender or mortar and pestle.

  • Clarification: The homogenate is filtered through cheesecloth and centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. The supernatant is collected as the crude enzyme extract.

  • Ammonium Sulfate Precipitation: The crude extract is brought to a specific ammonium sulfate saturation (e.g., 80%) by slowly adding solid ammonium sulfate with constant stirring at 4°C. The mixture is allowed to stand for several hours to allow protein precipitation.

  • Protein Collection and Dialysis: The precipitated protein is collected by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C). The pellet is redissolved in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) and dialyzed extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer. The column is washed with the same buffer to remove unbound proteins. The bound proteins are then eluted with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer). Fractions are collected and assayed for β-glucosidase activity.

  • Gel Filtration Chromatography: Active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on their molecular size.

Table 2: Representative Purification Table for a Plant β-Glucosidase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract15003000.21100
(NH4)2SO4 Precipitation4502250.52.575
DEAE-Sepharose451353.01545
Sephadex G-1009819.04527

Note: This is a representative table; actual values will vary depending on the starting material and specific conditions.

β-Glucosidase Activity Assay using pNPG

This is a common and reliable method for determining β-glucosidase activity.[5]

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution, 50 mM sodium acetate buffer (pH 5.0), and 10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of 0.4 M NaOH-glycine buffer (pH 10.8). This also develops the yellow color of the p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • Quantification: The amount of released p-nitrophenol is quantified using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Enzymatic Conversion of Melilotoside and Quantification of Coumarin by HPLC

This protocol outlines the enzymatic reaction with the natural substrate and the subsequent analysis of the product.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the purified β-glucosidase, a known concentration of melilotoside, and a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a specific time.

    • Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

  • Sample Preparation for HPLC:

    • Centrifuge the reaction mixture to pellet the denatured enzyme.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis of Coumarin:

    • A common method involves reverse-phase HPLC with UV detection.[1][12][13][14][15]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or 0.5% acetic acid) to improve peak shape. A typical isocratic mobile phase could be 25% acetonitrile and 75% water with 0.1% phosphoric acid.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at approximately 276-280 nm.[12][15]

    • Quantification: A standard curve of known concentrations of coumarin is used to quantify the amount of coumarin produced in the enzymatic reaction.

Table 3: Example HPLC Conditions for Coumarin Analysis

ParameterConditionReference
ColumnC18, 4.6 x 250 mm, 5 µm[14]
Mobile PhaseAcetonitrile/Water with 0.1% H3PO4 (isocratic or gradient)[12]
Flow Rate1.0 mL/min[14]
DetectionUV at 276-280 nm[12][15]
Injection Volume20 µL[14]

Conclusion

The enzymatic conversion of melilotoside to coumarin by β-glucosidase is a fundamental process in the biochemistry of many plants. Understanding the technical aspects of this reaction, including enzyme kinetics, optimal conditions, and analytical methods, is crucial for researchers in various fields. This guide provides a comprehensive overview of these aspects, offering detailed protocols and collated quantitative data to facilitate further research and application in areas such as drug discovery, biotechnology, and food science. While specific kinetic data for the Melilotus alba enzyme with its natural substrate remains an area for further investigation, the information presented here provides a solid foundation for studying this and related enzymatic systems.

References

Cis-Melilotoside: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, the cis-glucoside of o-coumaric acid, is a phenolic glycoside with potential applications in pharmaceutical and nutraceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation design, analytical method development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and visual representations of key processes.

Solubility Properties

Precise quantitative experimental data on the solubility of this compound in a range of common solvents remains limited in publicly available literature. However, based on its chemical structure and data for structurally related compounds, a qualitative and predictive assessment can be made.

1.1. Predicted Aqueous Solubility

Computational models predict the water solubility of this compound to be approximately 6.6 g/L . This suggests a moderate solubility in aqueous media, a critical factor for oral and parenteral formulation considerations.

1.2. Solubility in Organic Solvents

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRationale/Supporting Data
Water~6.6 g/L (Predicted)ALOGPS Prediction[1]
EthanolLikely Solublep-Coumaric acid is soluble at ~10 mg/mL. The glycoside may have different solubility.
MethanolLikely SolubleGeneral solvent for phenolic glycosides.
Dimethyl Sulfoxide (DMSO)Likely Solublep-Coumaric acid is soluble at ~15 mg/mL.
Dimethylformamide (DMF)Likely Solublep-Coumaric acid is soluble at ~20 mg/mL.
AcetonitrileLikely SolubleCommon solvent for HPLC analysis of related compounds.
Ethyl AcetateSparingly Soluble to InsolubleLower polarity may limit solubility.
Hexane/HeptaneInsolubleNon-polar solvent unlikely to dissolve the polar glycoside.

1.3. Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for experimentally determining the solubility of this compound is the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to expedite this process and ensure a clear supernatant.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and liquid B->C D Analyze supernatant by HPLC C->D

Figure 1: Experimental workflow for solubility determination.

Stability Properties

The stability of this compound is a critical parameter, with isomerization and hydrolysis being the primary degradation pathways of concern.

2.1. Isomerization (Cis-Trans Conversion)

The most significant stability issue for this compound is its propensity to isomerize to the more thermodynamically stable trans-isomer, melilotoside. This conversion can be induced by exposure to light and heat.

  • Photostability: this compound is sensitive to ultraviolet (UV) radiation. Exposure to UV light can lead to a rapid conversion to the trans-isomer. This is a crucial consideration for manufacturing, storage, and handling of the compound. Stock solutions should be protected from light. Commercial suppliers recommend storing stock solutions at -20°C for up to one month or -80°C for up to six months, with protection from light.

2.2. Hydrolytic Degradation

As a glycoside, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This process would cleave the glycosidic bond, yielding o-coumaric acid and glucose. The stability of the molecule is therefore expected to be pH-dependent.

2.3. Oxidative Degradation

The phenolic ring and the double bond in the coumaric acid moiety are potential sites for oxidative degradation. Exposure to oxidizing agents could lead to the formation of various degradation products.

Table 2: Summary of this compound Stability Profile

ConditionPotential Degradation PathwayExpected Outcome
Light (UV) IsomerizationConversion to trans-melilotoside.
Heat Isomerization, HydrolysisIncreased rate of conversion to trans-melilotoside and potential hydrolysis.
Acidic pH HydrolysisCleavage of the glycosidic bond to form o-coumaric acid and glucose.
Basic pH Hydrolysis, IsomerizationPotential for both hydrolysis and isomerization.
Oxidation Oxidation of phenolic ring/double bondFormation of various oxidative degradation products.

2.4. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B Acidic Hydrolysis (HCl) A->B C Basic Hydrolysis (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Photolytic (UV/Vis) A->F G HPLC Analysis B->G C->G D->G E->G F->G

Figure 2: Forced degradation experimental workflow.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products, including its trans-isomer.

3.1. Recommended HPLC Conditions

Based on methods for related compounds, a reversed-phase HPLC method is recommended.

Table 3: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient from a higher proportion of A to a higher proportion of B to ensure separation of polar and non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis Detector. Monitor at the λmax of this compound (~254 nm) and trans-melilotoside (~270 nm).
Injection Volume 10-20 µL

3.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Signaling Pathways and Logical Relationships

The primary transformation of this compound under stress conditions involves its isomerization and potential hydrolysis.

G A This compound B trans-Melilotoside A->B Light, Heat C o-Coumaric Acid + Glucose A->C Acid/Base, Heat

References

Methodological & Application

Application Note: Extraction and Purification of cis-Melilotoside from Sweet Clover (Melilotus spp.)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction and purification of cis-melilotoside (cis-coumaric acid-2-O-β-D-glucopyranoside) from sweet clover (Melilotus spp.). Various extraction methodologies, including solvent extraction with methanol, ultrasound-assisted extraction (UAE), and Soxhlet extraction, are outlined. Purification techniques involving column chromatography are also described. Quantitative data from cited literature is summarized for easy comparison, and workflows are visualized to guide researchers through the process.

Introduction

Sweet clover (Melilotus officinalis and Melilotus albus) is a plant known for its rich content of bioactive compounds, particularly coumarins and their precursors.[1][2][3] One such key compound is this compound, the glycoside of cis-o-coumaric acid. This compound is of interest for its potential antioxidant and antiprotozoal activities.[4] The extraction and purification of this compound are critical first steps for its pharmacological evaluation and potential development as a therapeutic agent. This application note details established laboratory protocols for its isolation from sweet clover plant material.

Experimental Protocols

Several methods have been successfully employed for the extraction of this compound and related phenolic compounds from sweet clover. The choice of method may depend on the available equipment, desired yield, and the scale of the extraction.

Protocol 1: Methanol Extraction Followed by Column Chromatography

This protocol is adapted from a method used to isolate and identify compounds from Melilotus officinalis seeds.[5][6] It involves a primary extraction with methanol, followed by multi-step chromatographic purification.

A. Materials and Reagents:

  • Dried, ground seeds of Melilotus officinalis

  • Methanol (MeOH)

  • Acetone

  • Chloroform (CHCl₃)

  • Deionized Water (H₂O)

  • Ethyl Acetate

  • Sephadex LH-20

  • Rotary Evaporator

  • Column Chromatography setup

B. Extraction Workflow:

G cluster_extraction Methanol Extraction cluster_purification Purification start 2g Dried M. officinalis Seed Powder extract_meoh Extract with Methanol start->extract_meoh concentrate Concentrate Extract (Rotary Evaporator) extract_meoh->concentrate dissolve_acetone Dissolve in Acetone (100 mL) concentrate->dissolve_acetone Crude MeOH Extract (2g) filter Filter to get Acetone-Insoluble Fraction (125 mg) dissolve_acetone->filter sephadex Sephadex LH-20 Column (Eluent: CHCl₃:MeOH 2:1) filter->sephadex isolate Isolate this compound (12 mg) sephadex->isolate

Caption: Methanol extraction and purification workflow.

C. Step-by-Step Procedure:

  • Methanol Extraction: A residue from a previous n-hexane extraction of 100g of sweet clover seeds is further extracted with 300 mL of methanol for 8 hours using a Soxhlet apparatus.[6] The methanol is then removed under reduced pressure to yield a brown residue.[6]

  • Acetone Precipitation: Take 2g of the crude methanol extract and dissolve it in 100 mL of acetone. This step helps to precipitate out less soluble compounds.

  • Isolation of Acetone-Insoluble Fraction: Filter the acetone solution to obtain the acetone-insoluble fraction. From a 2g extract, approximately 125 mg of this fraction can be obtained.[5]

  • Column Chromatography:

    • Subject 50 mg of the acetone-insoluble material to column chromatography over Sephadex LH-20.[5]

    • Elute the column with a solvent system of Chloroform:Methanol (CHCl₃:MeOH) in a 2:1 ratio.[5]

    • Collect the fractions and monitor using an appropriate analytical method (e.g., TLC).

    • Combine the fractions containing the target compound and evaporate the solvent to yield purified this compound as white crystals.[5][6]

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol

Ultrasound-assisted extraction is a rapid and efficient method for extracting bioactive compounds. This protocol is based on optimized conditions for extracting phenolic compounds from sweet clover flowers and leaves.[1][7][8]

A. Materials and Reagents:

  • Fresh or dried sweet clover flowers/leaves

  • 50% (v/v) Ethanol solution

  • Mortar and Pestle

  • Ultrasonic Bath

  • Centrifuge

B. Extraction Workflow:

G cluster_uae Ultrasound-Assisted Extraction start Sweet Clover Material (Fresh or Dried) grind Grind in Mortar with 50% Ethanol start->grind ultrasound Ultrasound-Assisted Extraction (30 min) grind->ultrasound centrifuge Centrifuge and Collect Supernatant ultrasound->centrifuge finish Crude Extract for Analysis centrifuge->finish

Caption: Ultrasound-Assisted Extraction (UAE) workflow.

C. Step-by-Step Procedure:

  • Sample Preparation: Take a known quantity of fresh or dried sweet clover plant material (e.g., flowers).

  • Grinding: Place the sample in a mortar and grind it with a 50% (v/v) aqueous ethanol solution. This initial grinding increases the surface area for efficient extraction.[1]

  • Ultrasonication: Transfer the resulting slurry to a suitable vessel and place it in an ultrasonic bath for 30 minutes.[7][8]

  • Extraction: Following ultrasonication, centrifuge the mixture to pellet the solid plant material.

  • Collection: Carefully decant and collect the supernatant, which contains the extracted compounds, including this compound. This crude extract can then be used for analysis or further purification steps.

Data Presentation

The following tables summarize quantitative data from the cited literature, providing insights into extraction yields and conditions.

Table 1: Summary of Extraction Yields from Melilotus officinalis Seeds

Extraction StepStarting MaterialSolvent/MethodYieldReference
Soxhlet Extraction (1)100 g dried seedsn-hexane (300 mL, 8h)2.12 g (yellow oil)[6]
Soxhlet Extraction (2)Residue from aboveMethanol (300 mL, 8h)9.32 g (brown residue)[6]
Acetone Precipitation2 g MeOH extractAcetone (100 mL)125 mg (insoluble fraction)[5]
Column Chromatography50 mg insoluble fractionSephadex LH-2012 mg (this compound)[5]

Table 2: Comparison of Extraction Methods for Coumarin and Precursors

Extraction MethodSolventRelative EfficiencyCommentsReference
Grinding in MortarBoiling Water / 50% EthanolHighConsidered the most efficient method in the study.[1]
Ultrasound-Assisted50% EthanolMediumMore efficient than shaking; a good balance of time and yield.[1]
Shaking50% EthanolLowThe least efficient method of the three compared.[1]

Mandatory Visualizations

The following diagram provides a high-level overview of the logical steps from plant material to purified compound, encompassing the key stages described in the protocols.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Isolation plant Sweet Clover Plant (Seeds, Flowers, Leaves) dry_grind Drying & Grinding plant->dry_grind extraction Solvent Extraction (e.g., MeOH, EtOH/H₂O) dry_grind->extraction concentrate Solvent Removal (Concentration) extraction->concentrate chromatography Column Chromatography (e.g., Sephadex LH-20) concentrate->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for this compound isolation.

References

HPLC method for quantification of cis-melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Application Note for the Quantification of cis-Melilotoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside is a naturally occurring phenolic glycoside found in various plants, notably in sweet clover (Melilotus species). It exists as two geometric isomers: trans-melilotoside and this compound. The cis isomer, in particular, is of interest due to its potential biological activities, including antioxidant and antiprotozoal properties.[1] Accurate quantification of this compound is crucial for pharmacological studies, quality control of herbal extracts, and in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Chemical Structures

The chemical structures of trans-melilotoside and this compound are presented below. They are geometric isomers with the molecular formula C15H18O8 and a molecular weight of 326.30 g/mol .[2][3][4]

  • trans-Melilotoside: (E)-3-[2-(β-D-glucopyranosyloxy)phenyl]-2-propenoic acid[2]

  • This compound: (Z)-3-[2-(β-D-glucopyranosyloxy)phenyl]-2-propenoic acid

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, with a small amount of acetic acid to ensure good peak shape and resolution from its trans-isomer and other potential matrix components. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, water, and glacial acetic acid.

  • This compound certified reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Plant Extracts: Accurately weigh the dried plant extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Formulations: Dilute the formulation with a suitable solvent (e.g., methanol or initial mobile phase) to bring the concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions

The proposed HPLC parameters are summarized in the table below.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 10-40% B (0-20 min)40-90% B (20-25 min)90-10% B (25-30 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 265 nm

Note on Detection Wavelength: The UV spectra of cis and trans isomers of similar cinnamic acid derivatives show distinct absorption maxima. The trans isomers typically absorb at slightly longer wavelengths (around 270-320 nm) compared to the cis isomers (around 260-280 nm).[5][6] A detection wavelength of 265 nm is proposed to provide good sensitivity for this compound while still allowing for the detection of the trans isomer. A PDA detector is recommended to monitor the entire UV spectrum and ensure peak purity.

Data Presentation

The following tables summarize the expected quantitative data from a validated method based on the described protocol.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (cis/trans) > 1.5
Table 2: Method Validation Parameters
ParameterExpected Results
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.7
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples inject Inject Samples and Standards prep_standards->inject prep_samples->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection at 265 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Generate Calibration Curve peak_integration->calibration Standards quantification Quantify this compound peak_integration->quantification Samples calibration->quantification report Report Results quantification->report

Caption: Workflow for HPLC quantification of this compound.

Logical Relationship of Isomers

isomer_relationship melilotoside Melilotoside trans_isomer trans-Melilotoside (more stable) melilotoside->trans_isomer exists as cis_isomer This compound (less stable) melilotoside->cis_isomer exists as trans_isomer->cis_isomer isomerization (e.g., UV light)

Caption: Isomeric relationship of melilotoside.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation of this compound from its trans-isomer and other potential impurities. This method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

References

Application Notes & Protocols: Utilizing Cis-Melilotoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cis-melilotoside as an analytical standard in various research and drug development contexts. The methodologies outlined below are designed to ensure accurate and precise quantification of this compound in different matrices, facilitating its study in pharmacokinetics, quality control of natural products, and investigation of its biological activities.

Introduction to this compound

This compound is a phenolic glycoside and an o-coumaric acid derivative found in various plants.[1] As a secondary metabolite, it plays a role in plant defense mechanisms. In recent years, this compound has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound is crucial for its development as a potential therapeutic agent or as a marker for standardizing herbal extracts.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₁₈O₈
Molecular Weight 326.30 g/mol
CAS Number 2446-60-8
Appearance Solid
Class Phenolic Glycoside

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This section provides a validated HPLC-UV method for the quantification of this compound. The method is suitable for the analysis of this compound in bulk material and plant extracts.

Experimental Protocol: HPLC Method Validation

Objective: To validate an HPLC method for the quantification of this compound according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 270-320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation Parameters:

The following parameters should be assessed to validate the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, the standard, and a sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by a series of injections of the working standards.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical quantitative data for a validated HPLC method for this compound.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mLr² ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Regression Equation y = 25432x + 1234-
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Accuracy (Recovery) 98.5% - 101.2%95% - 105%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%≤ 2%
- Intermediate Precision (Inter-day)< 2.0%≤ 2%
Robustness RobustNo significant changes in results

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Method

Objective: To quantify this compound in biological matrices (e.g., human plasma) using a validated LC-MS/MS method.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of the standard).

      • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): Precursor ion → Product ion.

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents representative quantitative data for a validated LC-MS/MS method for this compound in a biological matrix.

ParameterResultAcceptance Criteria
Linearity Range 0.5 - 500 ng/mLr² ≥ 0.995
Correlation Coefficient (r²) 0.998-
LOD 0.1 ng/mL-
LOQ 0.5 ng/mL-
Accuracy (Recovery) 96.8% - 103.5%85% - 115%
Precision (RSD%)
- Repeatability (Intra-day)< 5%≤ 15%
- Intermediate Precision (Inter-day)< 8%≤ 15%
Matrix Effect 95% - 105%85% - 115%
Stability Stable under tested conditions≤ 15% deviation

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a sample to the final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Validation sample Sample Matrix (e.g., Plant Material, Plasma) extraction Extraction / Protein Precipitation sample->extraction cleanup Solid Phase Extraction (SPE) or Filtration extraction->cleanup hplc_lcms HPLC or LC-MS/MS Analysis cleanup->hplc_lcms data_acquisition Data Acquisition hplc_lcms->data_acquisition quantification Quantification using Standard Curve data_acquisition->quantification validation Method Validation (ICH Guidelines) quantification->validation final_report Final Report validation->final_report signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cis_melilotoside Intervention cluster_pathways Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway lps LPS / Oxidative Stress tlr4 TLR4 lps->tlr4 cis_mel This compound nfkb_activation NF-κB Activation cis_mel->nfkb_activation Inhibition keap1_nrf2 Keap1-Nrf2 Complex cis_mel->keap1_nrf2 Activation tlr4->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_translocation->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation nrf2_translocation Nrf2 Nuclear Translocation keap1_nrf2->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes antioxidant_response Antioxidant Response antioxidant_genes->antioxidant_response

References

Application Notes and Protocols for the Laboratory Synthesis of cis-Melilotoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the laboratory synthesis of cis-melilotoside and its derivatives. This compound, the glucoside of cis-o-coumaric acid, is a natural product of interest for its potential biological activities, including antioxidant properties. The synthesis of the cis-isomer presents a unique challenge due to the greater thermodynamic stability of the trans-isomer. This protocol outlines a comprehensive, four-stage synthetic strategy: 1) Glycosylation of the more stable trans-o-coumaric acid, 2) Deprotection of the resulting glucoside, 3) Photochemical isomerization to the desired cis-isomer, and 4) Purification. Detailed experimental procedures, data presentation tables, and workflow diagrams are provided to facilitate the successful synthesis and future development of this compound derivatives for research and drug discovery applications.

Introduction

Melilotoside is the glucoside of o-hydroxycinnamic acid (o-coumaric acid) and exists in both cis and trans isomeric forms. While trans-melilotoside is more common, the cis form has garnered interest for its potential biological activities. The synthesis of coumarin glycosides and related hydroxycinnamic acid derivatives is a key area of research in medicinal chemistry. Classical glycosylation methods, such as the Koenigs-Knorr reaction, provide a foundation for coupling the sugar and aglycone moieties. A significant hurdle in the synthesis of this compound is achieving the cis-configuration of the double bond, as the trans isomer is energetically favored. Photochemical isomerization offers a viable method to convert the stable trans isomer to the desired cis product[1].

This guide presents a plausible and detailed synthetic approach based on established chemical principles for the preparation of this compound, which can be adapted for the synthesis of various derivatives.

Synthetic Strategy Overview

The overall synthetic pathway is conceptualized as a four-stage process. This strategy begins with the more readily available trans-o-coumaric acid, proceeds through a glycosylation reaction to form trans-melilotoside, and concludes with a photochemical isomerization to yield the target this compound.

Synthetic_Workflow cluster_0 Stage 1: Glycosylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Isomerization cluster_3 Stage 4: Purification start trans-o-Coumaric Acid (Protected) glycosylation Koenigs-Knorr Glycosylation start->glycosylation product1 Protected trans-Melilotoside glycosylation->product1 donor Acetobromoglucose donor->glycosylation deprotection Zemplén Deprotection product1->deprotection product2 trans-Melilotoside deprotection->product2 isomerization Photochemical Isomerization (UV) product2->isomerization product3 This compound isomerization->product3 purification HPLC Purification product3->purification final_product Pure This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
trans-o-Coumaric acid≥98%Sigma-AldrichStarting aglycone
Acetic AnhydrideACS ReagentFisher ScientificProtection of hydroxyl group
PyridineAnhydrousAcros OrganicsBase for protection reaction
α-Acetobromoglucose98%CarbosynthGlycosyl donor
Silver (I) CarbonateReagent GradeStrem ChemicalsPromoter for glycosylation[2]
Dichloromethane (DCM)AnhydrousEMD MilliporeSolvent
Methanol (MeOH)AnhydrousJ.T. BakerSolvent
Sodium Methoxide0.5 M in MeOHAcros OrganicsCatalyst for deprotection
Acetonitrile (MeCN)HPLC GradeFisher ScientificSolvent for isomerization and HPLC
WaterHPLC GradeVWRSolvent for HPLC
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichHPLC mobile phase additive
Table 2: Summary of Expected Yields and Purity
StepProductExpected Yield (%)Purity (%)Analytical Method
1. Acetyl Protectiontrans-o-Acetoxycinnamic acid>95%>98%¹H NMR
2. GlycosylationTetra-O-acetyl-trans-melilotoside60-70%>95%TLC, ¹H NMR
3. Deprotectiontrans-Melilotoside>90%>98%HPLC, ¹H NMR
4. Isomerizationcis/trans-Melilotoside MixtureQuantitative~30:70 (cis:trans)HPLC
5. PurificationThis compound15-25% (from trans)>99%HPLC, ¹H NMR, MS

Experimental Protocols

Stage 1: Glycosylation of trans-o-Coumaric Acid (via Koenigs-Knorr Reaction)

1.1 Protection of trans-o-Coumaric Acid:

  • Dissolve trans-o-coumaric acid (1.0 eq) in a mixture of anhydrous pyridine (5 mL per gram of acid) and acetic anhydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-o-acetoxycinnamic acid. Confirm structure by ¹H NMR.

1.2 Koenigs-Knorr Glycosylation:

  • To a solution of trans-o-acetoxycinnamic acid (1.0 eq) and α-acetobromoglucose (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid), add silver (I) carbonate (1.5 eq) as a promoter.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the protected trans-melilotoside (tetra-O-acetyl-trans-melilotoside).

Stage 2: Deprotection of trans-Melilotoside (Zemplén Conditions)
  • Dissolve the purified, protected trans-melilotoside (1.0 eq) in anhydrous methanol (20 mL per gram).

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 0.5 M solution in methanol).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Neutralize the reaction by adding a few drops of acetic acid or with Amberlite IR120 (H⁺) resin.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • The resulting crude product, trans-melilotoside, can be purified by recrystallization or flash chromatography.

Stage 3: Photochemical Isomerization to this compound

The conversion from the trans to the cis isomer is achieved through UV irradiation. This process typically results in a photostationary state, a mixture of both isomers[1].

  • Prepare a dilute solution of pure trans-melilotoside (e.g., 0.1 mg/mL) in HPLC-grade acetonitrile or methanol.

  • Place the solution in a quartz cuvette or a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm).

  • Irradiate the solution at room temperature. Monitor the formation of the cis-isomer by injecting aliquots into an HPLC system at regular intervals (e.g., every 30 minutes).

  • Continue irradiation until the cis/trans ratio reaches a plateau (photostationary state).

Stage 4: Purification of this compound
  • Concentrate the isomer mixture from Stage 3 under reduced pressure.

  • Purify the this compound from the trans-isomer using preparative reverse-phase HPLC.

    • Column: C18, e.g., 10 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. For example, a linear gradient from 10% B to 40% B over 30 minutes.

    • Detection: UV at a suitable wavelength (e.g., 275 nm and 310 nm). The cis-isomer typically has a shorter retention time.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the organic solvent by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

  • Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Biological Context

This compound derivatives, as part of the broader class of hydroxycinnamic acids and their glycosides, are investigated for their antioxidant properties. The diagram below illustrates a generalized mechanism by which phenolic compounds can mitigate oxidative stress.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage attacks StableROS Stabilized Species ROS->StableROS scavenged by Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell Melilotoside This compound Derivative (Phenolic Antioxidant) Melilotoside->StableROS donates H•

Caption: Antioxidant action of phenolic compounds like melilotoside.

Conclusion

The synthetic pathway detailed in these notes provides a robust framework for the laboratory-scale production of this compound and serves as a foundational methodology for the synthesis of novel derivatives. By modifying the starting trans-o-coumaric acid, a variety of analogues can be generated for structure-activity relationship (SAR) studies. The successful synthesis and purification of these compounds will enable further investigation into their biological activities and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Cis-Melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-melilotoside, an o-coumaric acid derivative, is a phenolic glycoside recognized for its potent antioxidant activity.[1][2] As a member of the phenolic compound family, its antioxidant effects are primarily attributed to its ability to scavenge free radicals by donating a hydrogen atom or an electron, thereby neutralizing reactive oxygen species (ROS).[3][4] The evaluation of the in vitro antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications in conditions associated with oxidative stress.

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and robust assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

While specific quantitative antioxidant data for purified this compound is not extensively available in current literature, the following table provides a template for presenting such data. For illustrative purposes, it includes reported antioxidant activity for the related compound, p-coumaric acid. Researchers generating new data for this compound should aim to populate a similar table.

Antioxidant AssayTest CompoundPositive ControlIC50 / Activity ValueReference
DPPH Radical Scavenging Activity This compoundAscorbic Acid / TroloxData to be determined-
p-Coumaric Acid-IC50: ~30-33 µg/mL[5]
ABTS Radical Scavenging Activity This compoundAscorbic Acid / TroloxData to be determined-
p-Coumaric Acid-Reported to be an effective scavenger[5]
Ferric Reducing Antioxidant Power (FRAP) This compoundFeSO₄ / TroloxData to be determined-
p-Coumaric Acid-Reported to have reducing activity[5]

Note: IC50 represents the concentration of the test compound required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity. FRAP values are typically expressed as equivalents of a standard antioxidant (e.g., µM Trolox equivalents).

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and create a similar dilution series.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the prepared DPPH solution.

    • Add 100 µL of the different concentrations of the sample or standard solutions to their respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Preparation of Sample and Standard Solutions: Prepare stock solutions and a dilution series for this compound and the positive control as described for the DPPH assay.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the sample or standard solutions to the wells.[3]

    • Incubate the plate at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Trolox or FeSO₄·7H₂O (standard)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions.

    • Prepare a standard curve using a series of dilutions of Trolox or FeSO₄·7H₂O.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the sample or standard solutions to the wells.[3]

    • Incubate the plate at 37°C for 4-30 minutes.[3][8]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of the known standard and is expressed as FRAP units (e.g., µM Fe²⁺ equivalents or Trolox equivalents).

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions DPPH_assay DPPH Assay + DPPH Solution Incubate 30 min Dilutions->DPPH_assay ABTS_assay ABTS Assay + ABTS•+ Solution Incubate 6 min Dilutions->ABTS_assay FRAP_assay FRAP Assay + FRAP Reagent Incubate 4-30 min Dilutions->FRAP_assay Control Positive Control (e.g., Trolox) Control->DPPH_assay Control->ABTS_assay Control->FRAP_assay DPPH_sol DPPH Solution (0.1 mM) ABTS_sol ABTS•+ Solution (Abs ~0.7) FRAP_reagent FRAP Reagent Reader Microplate Reader (Absorbance) DPPH_assay->Reader 517 nm ABTS_assay->Reader 734 nm FRAP_assay->Reader 593 nm Calc Calculate % Inhibition or FRAP value Reader->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for in vitro antioxidant activity assays.

G cluster_stress Cellular Environment cluster_antioxidant Antioxidant Action cluster_pathway Cellular Signaling ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) OxidativeStress Oxidative Stress ROS->OxidativeStress Neutralization Radical Neutralization ROS->Neutralization CisMel This compound (Phenolic Glycoside) CisMel->Neutralization Donates H• or e⁻ Nrf2_Keap1 Nrf2-Keap1 Complex CisMel->Nrf2_Keap1 Induces dissociation Neutralization->OxidativeStress Reduces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Scavenges

Caption: Potential antioxidant mechanism of this compound.

References

Application Notes and Protocols: cis-Melilotoside in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Melilotoside, a phenolic glycoside, is a naturally occurring compound found in a variety of plants, notably in species of the Melilotus (sweet clover) genus. As a secondary metabolite, it is involved in various plant physiological and ecological processes. In the field of plant metabolomics, this compound serves as a significant subject of study for understanding plant defense mechanisms, allelopathic interactions, and responses to environmental stress. Its structural similarity to other biologically active phenolic compounds also makes it a molecule of interest for potential applications in agriculture and drug development.

These application notes provide a comprehensive overview of the role of this compound in plant metabolomics, including its biological activities, quantitative data, and detailed experimental protocols for its extraction, identification, and analysis.

Biological Activity and Applications

This compound is primarily investigated for its role in allelopathy, the chemical inhibition of one plant by another. It is believed to contribute to the competitive advantage of Melilotus species by inhibiting the germination and growth of neighboring plants. The proposed mechanism of action involves the induction of oxidative stress in the target plant's cells.

Key Applications:

  • Allelopathy and Weed Management: Understanding the allelopathic properties of this compound can inform the development of natural herbicides and sustainable weed management strategies.

  • Plant Stress Physiology: Studying the regulation and fluctuation of this compound levels in plants can provide insights into their responses to biotic and abiotic stresses.

  • Natural Product Discovery: As a bioactive phenolic compound, this compound can be a lead compound for the development of new pharmaceuticals and agrochemicals.

Quantitative Data

The concentration of melilotoside and related phenolic compounds can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes available quantitative data for o-coumaric acid glycoside (a form that includes this compound) in Melilotus species.

Plant SpeciesTissueConditionCompoundConcentration (mg/g dry weight)Analytical MethodReference
Melilotus albusLeavesDriedo-coumaric acid glycoside0.61 - 2.01HPLC-PDA[1]
Melilotus albusLeavesFresho-coumaric acid glycoside0.49 - 2.96HPLC-PDA[1]
Melilotus officinalisLeavesDriedo-coumaric acid glycosideNot specifiedHPLC-PDA[1]
Melilotus officinalisLeavesFresho-coumaric acid glycosideNot specifiedHPLC-PDA[1]

Note: The data above represents the total o-coumaric acid glycoside content, which may include both cis and trans isomers. Specific quantitative data for this compound is limited in the currently available literature.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of phenolic glycosides, including this compound, from plant tissues.

Materials:

  • Fresh or lyophilized plant material (e.g., leaves, stems of Melilotus spp.)

  • Grinder or mortar and pestle

  • Extraction solvent: 80% methanol (v/v) in water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize 1 gram of fresh plant material or 0.2 grams of lyophilized material to a fine powder using a grinder or a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Add 10 mL of 80% methanol to the powdered sample in a centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Sonication in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.

  • Purification (Optional):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the phenolic glycosides with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Identification and Quantification by LC-MS/MS

This protocol outlines a method for the targeted analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M-H]⁻ 325.1

  • Product Ions (m/z): 163.0 (quantifier), 119.0 (qualifier)

  • Collision Energy: Optimized for the specific instrument.

Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of isolated compounds.

Procedure:

  • Isolation: Isolate this compound from the plant extract using preparative HPLC.

  • NMR Analysis: Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).

  • Acquire Spectra:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.

  • Data Interpretation: Compare the obtained spectral data with published values for this compound to confirm its identity. A study on Melilotus officinalis reported the isolation of this compound and its structural elucidation using spectroscopic techniques[2].

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization solvent_extraction Solvent Extraction (80% Methanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation spe Solid-Phase Extraction (SPE) evaporation->spe purified_extract Purified Extract spe->purified_extract lcms LC-MS/MS Analysis purified_extract->lcms nmr NMR Spectroscopy purified_extract->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Proposed Allelopathic Signaling Pathway

The precise signaling pathway initiated by this compound in target plants is not yet fully elucidated. However, based on the known effects of other phenolic allelochemicals, a putative pathway involving the induction of oxidative stress and interaction with plant hormone signaling can be proposed. Allelochemicals can trigger the production of reactive oxygen species (ROS), which act as secondary messengers, and can also interfere with hormone pathways like those of abscisic acid (ABA) and jasmonic acid (JA), which are key regulators of plant stress responses.

signaling_pathway cluster_cellular_response Target Plant Cell cluster_hormone Hormone Signaling cluster_physiological_effects Physiological Effects cis_melilotoside This compound ros Reactive Oxygen Species (ROS) Production cis_melilotoside->ros Induces aba Abscisic Acid (ABA) Signaling cis_melilotoside->aba Interferes with ja Jasmonic Acid (JA) Signaling cis_melilotoside->ja Interferes with oxidative_stress Oxidative Stress ros->oxidative_stress germination_inhibition Seed Germination Inhibition oxidative_stress->germination_inhibition growth_inhibition Root & Shoot Growth Inhibition oxidative_stress->growth_inhibition aba->germination_inhibition ja->growth_inhibition

References

Application Notes and Protocols for the Separation of Cis- and Trans-Melilotoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a phenolic glycoside found in various plants, exists as cis and trans geometric isomers. The spatial arrangement of substituents around the double bond in the cinnamic acid moiety results in these distinct isomeric forms. The biological activity of these isomers can differ significantly, making their separation and purification crucial for accurate pharmacological studies, drug development, and quality control of natural product extracts.

These application notes provide detailed protocols for the separation of cis- and trans-melilotoside isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and fractional crystallization. Due to the limited availability of data specific to melilotoside, the provided chromatographic conditions and quantitative data are based on methods developed for structurally similar hydroxycinnamic acids and their glycosides. These protocols serve as a robust starting point for method development and optimization for melilotoside isomer separation.

Chromatographic Separation Techniques

Chromatographic methods are highly effective for the separation of geometric isomers due to differences in their polarity and three-dimensional shape, which influence their interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of phenolic compounds. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating cis and trans isomers of hydroxycinnamic acids and their glycosides. The trans isomers are generally less polar and therefore have a stronger retention on C18 columns compared to their corresponding cis isomers.

Experimental Protocol: HPLC Separation of cis- and trans-Melilotoside Analogues

This protocol is adapted from methods for separating cis and trans isomers of 2-glucosyloxycinnamic acids and other hydroxycinnamic acids.[1][2][3][4]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid or formic acid (for mobile phase modification)

    • Sample containing a mixture of cis- and trans-melilotoside isomers, dissolved in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient Elution: A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 280 nm and 320 nm. Cis isomers typically show a slight hypsochromic shift (shift to shorter wavelength) in their UV absorbance maximum compared to trans isomers.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 30 minutes.

    • Prepare a standard solution of a known concentration of the isomer mixture.

    • Inject the standard solution and record the chromatogram.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times and UV spectra. Typically, the cis isomer will elute earlier.

    • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Quantitative Data for Separation of Analogous Hydroxycinnamic Acid Isomers

The following table summarizes representative chromatographic data for the separation of cis and trans isomers of compounds structurally related to melilotoside.

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
trans-p-Coumaric acidC18Methanol/0.1% Acetic Acid in Water (40:60)1.0~8.5N/A[5]
cis-p-Coumaric acidC18Methanol/0.1% Acetic Acid in Water (40:60)1.0~7.2N/A[6]
Cefprozil (cis/trans isomers)C18 (4.6x150mm, 5µm)Acetonitrile/0.05M KH2PO4 pH 3.05 (12:88)1.0trans: ~12, cis: ~14>2.0[3]
Anthocyanin isomersMixed-mode C8/SAXGradient of acetonitrile and aqueous bufferN/AVariesOptimized for baseline[7]

Note: Retention times and resolution are highly dependent on the specific column, system, and exact mobile phase composition.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It is particularly well-suited for chiral and isomeric separations, often providing faster analysis times and higher efficiency than HPLC.

Experimental Protocol: SFC Separation of cis- and trans-Melilotoside Isomers

This protocol is based on general principles and methods for separating isomers using SFC.[8][9][10][11]

  • Instrumentation:

    • SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.

    • UV-Vis or PDA detector.

    • Chiral or achiral stationary phase (e.g., polysaccharide-based chiral column or a polar achiral column).

  • Reagents:

    • Supercritical grade carbon dioxide (CO₂).

    • Methanol or ethanol (as a co-solvent/modifier).

    • Sample containing a mixture of cis- and trans-melilotoside isomers, dissolved in the modifier.

  • Chromatographic Conditions:

    • Stationary Phase: A polar column such as one with a diol or amino-bonded silica can be effective for geometric isomers.

    • Mobile Phase: CO₂ with a gradient of methanol (e.g., 5% to 30% over 10 minutes).

    • Flow Rate: 2-4 mL/min.

    • Outlet Pressure (Back-Pressure): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 280 nm and 320 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Dissolve the sample in the modifier (e.g., methanol).

    • Inject the sample and run the gradient.

    • Identify the peaks for the cis and trans isomers. The elution order will depend on the specific interactions with the stationary phase.

    • Optimize the gradient, temperature, and back-pressure to achieve baseline separation.

Fractional Crystallization

Fractional crystallization is a purification technique that separates compounds based on differences in their solubility. For cis and trans isomers, differences in their molecular shape and crystal packing can lead to different solubilities in a given solvent system, allowing for their separation.

Experimental Protocol: Fractional Crystallization of cis- and trans-Melilotoside

This is a generalized protocol that needs to be optimized for melilotoside.

  • Apparatus:

    • Crystallization dish or Erlenmeyer flask.

    • Heating plate with stirring capability.

    • Filtration apparatus (e.g., Büchner funnel and flask).

    • Ice bath.

  • Solvent Selection:

    • The key is to find a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures.

    • Start by testing a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water).

    • The ideal solvent will dissolve the mixture when hot but will allow for the selective crystallization of one isomer upon cooling.

  • Procedure:

    • Dissolve the mixture of cis- and trans-melilotoside in a minimum amount of the chosen hot solvent.

    • Slowly cool the solution to room temperature. To encourage the formation of well-defined crystals, avoid rapid cooling.

    • Further cool the solution in an ice bath to maximize the precipitation of the less soluble isomer.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the remaining filtrate (mother liquor) by HPLC or TLC. The mother liquor will be enriched in the more soluble isomer.

    • The process can be repeated with the collected crystals to improve purity (recrystallization) and with the mother liquor to isolate the second isomer.

Visualizations

Experimental Workflow for Isomer Separation and Analysis

The following diagram illustrates a typical workflow for the separation, purification, and analysis of cis and trans isomers from a natural product extract.

G cluster_extraction Extraction & Preparation cluster_separation Isomer Separation cluster_analysis Analysis & Characterization plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract separation_choice Separation Technique crude_extract->separation_choice hplc Preparative HPLC separation_choice->hplc Chromatography sfc Preparative SFC separation_choice->sfc crystallization Fractional Crystallization separation_choice->crystallization Solubility Difference cis_isomer Pure cis-Isomer hplc->cis_isomer trans_isomer Pure trans-Isomer hplc->trans_isomer sfc->cis_isomer sfc->trans_isomer crystallization->cis_isomer crystallization->trans_isomer analytical_hplc Analytical HPLC/SFC (Purity Check) cis_isomer->analytical_hplc bioassay Biological Activity Testing cis_isomer->bioassay trans_isomer->analytical_hplc trans_isomer->bioassay nmr_ms Structural Elucidation (NMR, MS) analytical_hplc->nmr_ms

Caption: Workflow for separation and analysis of melilotoside isomers.

Signaling Pathways Modulated by Phenolic Compounds

Melilotoside, as a phenolic compound, may influence various intracellular signaling pathways associated with inflammation and cellular stress responses. The diagram below illustrates some of the key pathways commonly modulated by phenolic compounds.[12][13][14][15]

G cluster_stimulus External Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb inflammation Inflammatory Gene Expression (COX-2, iNOS, Cytokines) mapk->inflammation nfkb->inflammation nrf2 Nrf2 Pathway antioxidant Antioxidant Gene Expression (HO-1, GCL) nrf2->antioxidant melilotoside Phenolic Compounds (e.g., Melilotoside) melilotoside->mapk Inhibition melilotoside->nfkb Inhibition melilotoside->nrf2 Activation

Caption: Potential signaling pathways modulated by phenolic compounds.

References

cis-Melilotoside as a Substrate for Beta-Glucosidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides.[1][2][3] This activity is crucial in a multitude of biological processes, including biomass degradation, plant defense, and human metabolism.[1][2][4] In drug development, understanding the interaction of small molecules with enzymes like beta-glucosidase is vital for assessing potential metabolic pathways and off-target effects.

This document provides detailed application notes and protocols for investigating cis-melilotoside as a potential substrate for beta-glucosidase. This compound, a phenolic glycoside, consists of cis-2-coumaric acid linked to a β-D-glucosyl residue. The hydrolysis of this bond by beta-glucosidase would release glucose and cis-2-coumaric acid. These protocols are designed to enable researchers to characterize the enzymatic kinetics and determine the suitability of this compound as a substrate for various beta-glucosidases.

Data Presentation

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Trichoderma reesei QM 9414p-Nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.255.9 (protonated group), 4.3 (unprotonated group)-
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21--
Trichoderma reesei QM 9414Salicin1.09 ± 0.22.09 ± 0.52--
Guinea-pig liverL-picein0.63277,000 units/mg--
Proteus mirabilis VIT117p-Nitrophenyl-β-D-glucopyranoside0.0825.613 U/ml937

Note: The units for V_max may vary between studies and should be carefully considered when making comparisons. The kinetic parameters for this compound are yet to be determined and this protocol provides a framework for such a study.

Experimental Protocols

Protocol 1: Determination of Beta-Glucosidase Activity with this compound

This protocol describes a general method to determine the activity of beta-glucosidase using this compound as a substrate. The principle lies in measuring the increase in absorbance resulting from the formation of cis-2-coumaric acid, which has a distinct UV absorbance profile compared to the glycosylated form.

Materials:

  • Beta-glucosidase enzyme preparation

  • This compound

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[5]

  • Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)[5]

  • UV-Vis Spectrophotometer or microplate reader

  • 96-well UV-transparent microplates (for microplate reader format)

  • Incubator or water bath

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The concentration should be optimized, but a starting point of 10 mM is recommended.

    • Prepare a series of dilutions of the beta-glucosidase enzyme in assay buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure the reaction rate is linear over the chosen time course.

  • Assay Setup:

    • For each reaction, pipette 50 µL of assay buffer into a microcentrifuge tube or a well of a 96-well plate.

    • Add 25 µL of the this compound solution.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.[5][6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the diluted enzyme solution to the pre-incubated mixture.

    • Incubate the reaction for a defined period (e.g., 10, 20, or 30 minutes).[5] The incubation time should be within the linear range of the reaction.

    • Prepare a blank reaction by adding 25 µL of assay buffer instead of the enzyme solution.

    • Prepare a substrate control by adding the stop solution before the enzyme.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution.[5] The alkaline pH will also enhance the absorbance of the resulting phenolate ion of cis-2-coumaric acid.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for cis-2-coumaric acid under alkaline conditions. This wavelength should be determined experimentally by performing a spectral scan of cis-2-coumaric acid in the final assay buffer with the stop solution.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Create a standard curve for cis-2-coumaric acid to convert the absorbance values to the amount of product formed.

    • Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.[7]

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

This protocol outlines the procedure to determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for the hydrolysis of this compound by beta-glucosidase.

Materials:

  • Same as Protocol 1.

Procedure:

  • Substrate Concentration Range:

    • Prepare a series of dilutions of this compound in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected K_m. Since the K_m is unknown, a broad range of concentrations should be tested initially (e.g., 0.05 mM to 5 mM).

  • Enzyme Concentration:

    • Use a fixed, low concentration of beta-glucosidase that results in a linear reaction rate for the highest substrate concentration over the chosen incubation time.

  • Assay Procedure:

    • Follow the same procedure as in Protocol 1, but vary the concentration of this compound for each set of reactions.

    • Ensure that the initial reaction velocities are measured (i.e., less than 10-15% of the substrate is consumed). This can be achieved by adjusting the incubation time or enzyme concentration.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀) in µmol/min.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression software: v₀ = (V_max * [S]) / (K_m + [S])

    • Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate K_m and V_max.[8]

Visualizations

Hydrolysis_of_cis_Melilotoside cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound H2O H2O Beta-Glucosidase Beta-Glucosidase This compound->Beta-Glucosidase Binds to active site H2O->Beta-Glucosidase cis-2-Coumaric_Acid cis-2-Coumaric_Acid Beta-Glucosidase->cis-2-Coumaric_Acid Releases Glucose Glucose Beta-Glucosidase->Glucose Releases

Caption: Enzymatic hydrolysis of this compound by beta-glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound and Enzyme Solutions C Mix Reactants and Pre-incubate A->C B Prepare Assay Buffer and Stop Solution B->C D Initiate Reaction with Enzyme C->D E Incubate at Optimal Temperature D->E F Terminate Reaction E->F G Measure Absorbance F->G H Calculate Initial Velocities G->H I Plot Data (e.g., Michaelis-Menten) H->I J Determine Km and Vmax I->J

Caption: Workflow for determining beta-glucosidase kinetic parameters.

References

Application Note: Analytical Methods for the Detection of cis-Melilotoside in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, a phenolic glycoside, is a naturally occurring compound found in various plants, some of which are used in food products. As a glucoside of cis-2-coumaric acid, its presence and concentration in food are of interest for quality control, authentication, and safety assessment. This application note provides detailed protocols for the quantitative analysis of this compound in food matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer both high-throughput screening and highly sensitive, specific quantification.

Principles of Analytical Methods

The detection of this compound in complex food matrices requires robust analytical techniques that can effectively separate the analyte from interfering compounds and provide accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for the analysis of non-volatile natural products like phenolic glycosides. HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

  • Ultraviolet (UV) Detection: Following separation by HPLC, this compound can be detected by its absorbance of UV light. Phenolic compounds typically exhibit strong absorbance in the UV region, making this a suitable and cost-effective detection method for quantification at moderate to high concentrations.

  • Tandem Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, especially in complex matrices or at trace levels, coupling HPLC with a tandem mass spectrometer is the preferred method. LC-MS/MS provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products, offering a high degree of confidence in compound identification and quantification.

Experimental Workflow

The general workflow for the analysis of this compound in food products involves sample preparation, chromatographic separation and detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Homogenization Sample Homogenization Extraction Solid-Liquid Extraction (e.g., Methanol/Water) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extraction->Purification Concentration Solvent Evaporation & Reconstitution Purification->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1: General experimental workflow for the analysis of this compound in food products.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of phenolic glycosides and coumarin derivatives in food matrices. These values can serve as a benchmark for the method validation of this compound analysis.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 mg/kg0.005 - 0.1 mg/kg
Limit of Quantitation (LOQ) 0.3 - 3.0 mg/kg0.01 - 0.3 mg/kg
Linearity (R²) > 0.995> 0.998
Recovery (%) 85 - 110%90 - 115%
Precision (RSD%) < 10%< 5%

Experimental Protocols

Sample Preparation
  • Homogenization: Homogenize a representative portion of the food sample (e.g., 5-10 g) to a fine powder or paste.

  • Extraction:

    • To 2 g of the homogenized sample, add 20 mL of methanol/water (80:20, v/v).

    • Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the analytes with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Quantification: Based on a calibration curve of a this compound standard.

LC-MS/MS Method
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. A plausible transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion resulting from the loss of the glucose moiety.

  • Quantification: Based on a calibration curve of a this compound standard, with the possible use of a structurally similar internal standard.

Method Comparison

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the food matrix.

method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_application Application Cost Lower Cost Routine_QC Routine Quality Control Cost->Routine_QC Accessibility Wider Accessibility Accessibility->Routine_QC Sensitivity_UV Moderate Sensitivity Sensitivity_UV->Routine_QC Selectivity_UV Moderate Selectivity Selectivity_UV->Routine_QC Cost_MS Higher Cost Trace_Analysis Trace Level Detection Cost_MS->Trace_Analysis Accessibility_MS Specialized Labs Confirmation Confirmatory Analysis Accessibility_MS->Confirmation Sensitivity_MS High Sensitivity Sensitivity_MS->Trace_Analysis Selectivity_MS High Selectivity Selectivity_MS->Confirmation

Figure 2: Logical relationship diagram comparing HPLC-UV and LC-MS/MS for this compound analysis.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the determination of this compound in food products. The choice of method will depend on the specific analytical needs, with HPLC-UV being suitable for routine screening and LC-MS/MS offering superior sensitivity and selectivity for trace-level quantification and confirmatory analysis. Proper method validation according to international guidelines is crucial to ensure the accuracy and reliability of the results.

Experimental Use of Cis-Melilotoside in Antiprotozoal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, an iridoid glycoside isolated from medicinal plants such as Scrophularia striata, has been identified as a compound with potential antiprotozoal activity. This document provides an overview of the experimental application of this compound in antiprotozoal research, with a focus on its evaluation against Leishmania donovani, the causative agent of visceral leishmaniasis. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines generalized protocols and potential mechanisms of action based on research conducted on structurally related iridoid glycosides.

Data Presentation

CompoundProtozoan SpeciesAssay TypeIC50 (µM)Selectivity Index (SI)Reference
This compound Leishmania donovaniNot SpecifiedData Not AvailableData Not AvailableMentioned in studies on Scrophularia striata
MolucidinLeishmania donovaniPromastigote2.94 ± 0.60>10[1]
MolucidinLeishmania majorPromastigote1.85 ± 0.20>10[1]
ML-F52Leishmania donovaniPromastigote0.91 ± 0.50>10[1]
ML-F52Leishmania majorPromastigote1.77 ± 0.20>10[1]
OleuropeinLeishmania donovaniPromastigote142.82 ± 19>1[2]
OleuropeinLeishmania donovaniAmastigote203.51 ± 59>1[2]
AgnusideLeishmania donovaniPromastigote11.53Not Reported[3]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the evaluation of this compound's antiprotozoal activity. These protocols are based on standard procedures used in antileishmanial drug discovery.[4]

In Vitro Antileishmanial Activity against Leishmania donovani Promastigotes

This assay determines the direct effect of the compound on the extracellular, motile form of the parasite.

Materials:

  • Leishmania donovani promastigotes (e.g., WHO reference strain MHOM/IN/80/DD8)[5]

  • M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (stock solution in DMSO)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • Incubator (26°C)

  • Microplate reader

Procedure:

  • Culture L. donovani promastigotes in M-199 medium at 26°C until they reach the mid-logarithmic phase of growth.

  • Harvest the promastigotes by centrifugation and resuspend in fresh medium to a final concentration of 1 x 10^6 cells/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound from the stock solution. Add 1 µL of each dilution to the respective wells in triplicate. Include wells with amphotericin B as a positive control and DMSO as a vehicle control.

  • Incubate the plate at 26°C for 72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Antileishmanial Activity against Leishmania donovani Amastigotes (Intracellular Assay)

This assay evaluates the compound's ability to kill the intracellular, non-motile form of the parasite within a host cell.

Materials:

  • THP-1 human monocytic cell line or primary murine peritoneal macrophages.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase L. donovani promastigotes.

  • This compound (stock solution in DMSO).

  • Amphotericin B (positive control).

  • Giemsa stain.

  • 96-well flat-bottom microtiter plates.

  • Incubator (37°C, 5% CO2).

  • Light microscope.

Procedure:

  • Seed THP-1 cells or macrophages in a 96-well plate at a density of 1 x 10^5 cells/well. For THP-1 cells, add PMA to induce differentiation into macrophages and incubate for 48-72 hours.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound in triplicate. Include positive and vehicle controls.

  • Incubate the plate at 37°C with 5% CO2 for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay against Mammalian Cells

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

Materials:

  • Mammalian cell line (e.g., THP-1, HEK-293, or murine macrophages).[5]

  • Appropriate cell culture medium.

  • This compound (stock solution in DMSO).

  • Resazurin sodium salt solution or MTT reagent.

  • 96-well flat-bottom microtiter plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Add serial dilutions of this compound to the wells in triplicate.

  • Incubate the plate at 37°C with 5% CO2 for 72 hours.

  • Add resazurin or MTT reagent and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Determine the Selectivity Index (SI) as the ratio of CC50 to the amastigote IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite.[4]

Mandatory Visualizations

Experimental Workflow for Antileishmanial Screening

G cluster_0 In Vitro Promastigote Assay cluster_1 In Vitro Amastigote Assay cluster_2 Cytotoxicity & Selectivity promastigote_culture L. donovani Promastigote Culture (Log Phase) plate_prep_pro Plate Preparation (1x10^6 cells/well) promastigote_culture->plate_prep_pro compound_addition_pro Add this compound (Serial Dilutions) plate_prep_pro->compound_addition_pro incubation_pro Incubate 72h at 26°C compound_addition_pro->incubation_pro viability_assay_pro Resazurin Viability Assay incubation_pro->viability_assay_pro ic50_calc_pro Calculate IC50 viability_assay_pro->ic50_calc_pro macrophage_culture Macrophage Culture (e.g., THP-1) infection Infect with Promastigotes (24h incubation) macrophage_culture->infection compound_addition_ama Add this compound (Serial Dilutions) infection->compound_addition_ama incubation_ama Incubate 72h at 37°C compound_addition_ama->incubation_ama staining Fix and Giemsa Stain incubation_ama->staining microscopy Count Amastigotes staining->microscopy ic50_calc_ama Calculate IC50 microscopy->ic50_calc_ama mammalian_culture Mammalian Cell Culture compound_addition_cyto Add this compound (Serial Dilutions) mammalian_culture->compound_addition_cyto incubation_cyto Incubate 72h at 37°C compound_addition_cyto->incubation_cyto viability_assay_cyto Resazurin/MTT Assay incubation_cyto->viability_assay_cyto cc50_calc Calculate CC50 viability_assay_cyto->cc50_calc si_calc Calculate Selectivity Index (SI = CC50/IC50) cc50_calc->si_calc

Caption: Workflow for evaluating the antileishmanial activity of this compound.

Proposed Mechanism of Action for Iridoid Glycosides against Leishmania

The precise molecular mechanism of this compound against Leishmania has not been elucidated. However, studies on other iridoid glycosides suggest potential mechanisms that may be relevant. One proposed mechanism involves the induction of oxidative stress within the parasite, leading to apoptosis-like cell death.[2] Other iridoids have been shown to inhibit cytokinesis, leading to abnormal cell division.[1]

G cluster_0 Proposed Antileishmanial Mechanism of Iridoid Glycosides cluster_1 Leishmania Parasite CisMelilotoside This compound (Iridoid Glycoside) Cytokinesis Cytokinesis CisMelilotoside->Cytokinesis Inhibition ROS Reactive Oxygen Species (ROS) Production CisMelilotoside->ROS Induction ParasiteDeath Parasite Death Cytokinesis->ParasiteDeath Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Apoptosis->ParasiteDeath

Caption: Putative mechanism of action for iridoid glycosides against Leishmania.

Conclusion

This compound represents a potential lead compound for the development of new antiprotozoal agents. Further research is required to determine its specific in vitro and in vivo efficacy, elucidate its precise mechanism of action, and evaluate its pharmacokinetic and toxicological profile. The protocols and conceptual frameworks provided in this document offer a foundation for researchers to pursue these investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-Melilotoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of cis-melilotoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental outcomes. Here you will find frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging? A1: this compound is the cis-isomer of glucosyl o-hydroxycinnamic acid, a phenolic glycoside found in plants like sweet clover (Melilotus spp.). The primary challenge in its extraction is its relationship with its more stable isomer, trans-melilotoside. The conversion between these isomers, particularly the light-induced conversion from trans to cis, requires careful control of experimental conditions to maximize the yield of the desired cis form. Furthermore, like many phenolic glycosides, it is susceptible to degradation under suboptimal pH and temperature conditions.[1][2]

Q2: Which plant parts have the highest concentration of melilotoside? A2: In Melilotus species, the highest concentrations of related coumarin compounds are typically found in the flowers, followed by the leaves and then the stems. For maximizing yield, targeting the flowering parts of the plant is recommended.

Q3: What is the most effective general method for extracting melilotoside? A3: Ultrasound-Assisted Extraction (UAE) is a highly effective and modern method that offers high reproducibility and reduced solvent consumption.[3] A common solvent system for this is an aqueous ethanol or methanol mixture (e.g., 50-80% ethanol/methanol in water), which efficiently extracts polar glycosides.[4][5]

Q4: How does light affect my extraction? A4: Light, particularly UV light, is a critical factor as it induces the isomerization of trans-melilotoside to this compound.[6][7][8] To obtain this compound, controlled light exposure can be used as a conversion step. Conversely, if you are trying to isolate the naturally present mixture without altering the isomer ratio, all extraction and processing steps should be meticulously protected from light.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and quantification of this compound.

Problem 1: Low Overall Yield of Melilotoside

Q: My final extract contains very little melilotoside (both cis and trans isomers). What went wrong?

A: Low recovery can stem from several factors related to your sample preparation and extraction parameters. Consider the following:

  • Improper Sample Preparation: Inadequate grinding of the plant material reduces the surface area available for the solvent to penetrate.[10] Ensure the dried plant material is ground to a fine, uniform powder.[10]

  • Suboptimal Solvent System: The polarity of your solvent is crucial. Pure solvents are often less effective than binary mixtures.[11] An aqueous ethanol or methanol solution is typically more efficient for extracting polar phenolic glycosides.[4][12]

  • Incorrect Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully extract the target compound from the plant matrix.[10][13] A higher ratio generally improves diffusion, though there is a point of diminishing returns.[13]

  • Inadequate Extraction Time or Temperature: The extraction may not have run long enough or at a high enough temperature to be efficient.[10] However, excessively high temperatures can cause degradation.[14] For UAE, optimization of sonication time is a critical parameter.[3]

dot graph TD { graph [rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting logic for low extraction yield.

Problem 2: High Degradation or Absence of Target Compound

Q: I suspect my target compound is degrading during the process. How can I prevent this?

A: Degradation of phenolic glycosides is a common issue, often linked to pH, temperature, and exposure to oxygen.

  • Unfavorable pH: Phenolic compounds can be unstable and degrade under neutral to alkaline pH conditions. Acidifying the extraction solvent (e.g., to pH 2-3) can significantly improve stability.[15][16]

  • Excessive Heat: While heat can improve extraction kinetics, high temperatures (often above 60-80°C for conventional methods) can cause thermal degradation of the glycosidic bond or other structural changes.[17][18] Use the lowest effective temperature and consider methods like UAE which can be efficient at lower temperatures.[19]

  • Oxidation: Exposure to oxygen, especially at higher temperatures, can lead to oxidative degradation.[9] If possible, purging the extraction vessel with nitrogen can mitigate this. Pressurized liquid extraction (PLE) is often performed in the absence of oxygen and can offer protection.[9]

Problem 3: Incorrect cis:trans Isomer Ratio

Q: My final product is almost entirely trans-melilotoside, but I want the cis form. How can I increase the conversion?

A: The conversion from the trans to the cis isomer is primarily driven by light.

  • Controlled Light Exposure: To facilitate the conversion, the extract (or the plant material itself) must be exposed to light, particularly in the UV spectrum.[7] This can be done post-extraction by irradiating the solution with a suitable UV lamp. Monitor the conversion by HPLC to avoid potential photodegradation from overexposure.

  • Solvent Environment: While light is the primary driver, the solvent environment can play a role. Isomerization can be repressed under certain conditions, such as in highly acidic aqueous solutions where molecular associations may prevent the reaction.[6] The conversion process should be optimized in the desired final solvent.

Isomerization_Pathway

Problem 4: Poor Quantification and HPLC Results

Q: My HPLC chromatogram shows poor peak shape, co-elution, or my results are not reproducible. How can I fix this?

A: HPLC issues often relate to the mobile phase, column conditions, or sample purity.

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape with phenolic acids. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous component is standard practice to ensure the analytes are in a single protonation state.[20]

  • Matrix Effects: Co-extracted compounds from the plant matrix can interfere with quantification, either by co-eluting with the analyte or by causing ion suppression in mass spectrometry.[21] Consider adding a sample cleanup step, such as Solid-Phase Extraction (SPE), before HPLC analysis.

  • Method Robustness: Small variations in mobile phase composition, column temperature, or flow rate can affect retention times and resolution.[22] Ensure your method is robust by testing the effect of minor changes to these parameters.[22]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Melilotoside

This protocol is a general guideline based on common practices for extracting phenolic glycosides from plant material.[3][23] Optimization will be required for specific plant species and equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., Melilotus albus flowers) at a low temperature (40-50°C) until constant weight is achieved.[10]

    • Grind the dried material into a fine powder (<0.5 mm particle size) using a laboratory mill.

    • Store the powder in a sealed container, protected from light and moisture.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a suitable glass extraction vessel.

    • Add 30 mL of the extraction solvent (e.g., 60% ethanol in deionized water, acidified to pH 2.5 with formic acid).[15] This represents a 1:30 solid-to-liquid ratio.[13]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a set frequency (e.g., 35-40 kHz) and temperature (e.g., 45°C) for a specified time (e.g., 30 minutes).[23][24] Note: These parameters are key variables for optimization.

    • Wrap the vessel in aluminum foil to protect it from light.

  • Post-Extraction Processing:

    • After sonication, centrifuge the mixture (e.g., at 3500 rpm for 15 minutes) to pellet the solid material.[25]

    • Decant the supernatant and filter it through a 0.22 µm syringe filter into a clean, amber vial for analysis.

    • If concentration is needed, use a rotary evaporator at low temperature (<40°C).[10]

  • Light-Induced Isomerization (Optional):

    • Transfer the filtered extract to a quartz vessel.

    • Irradiate with a UV lamp at a specific wavelength (e.g., 313 nm) for a predetermined time.[7]

    • Monitor the conversion of trans- to this compound periodically using HPLC to determine the optimal irradiation time.

  • Quantification:

    • Analyze the final extract using a validated HPLC-UV or HPLC-MS method.[20][26] A typical setup would involve a C18 column with a gradient elution using acidified water and methanol or acetonitrile.[20][27] Detection is typically performed around 310 nm for hydroxycinnamic acids.[20]

UAE_Workflow

Data Presentation: Factors Influencing Extraction

The tables below summarize key quantitative parameters to guide the optimization of your extraction protocol.

Table 1: Comparison of Extraction Solvents for Phenolic Compounds

Solvent SystemPolarityTypical EfficiencyNotes
WaterHighModerate to HighGood for highly polar glycosides but may have lower selectivity.[11]
Methanol / EthanolMedium-HighHighOften considered the best all-around solvents for phenolics.[5][12]
AcetoneMediumModerate to HighCan be effective, especially in aqueous mixtures.[5]
Aqueous Methanol/Ethanol (50-80%) Adjustable Very High Binary systems are often superior to pure solvents, allowing for polarity tuning.[4][5]
Hexane / ChloroformLowVery LowUnsuitable for polar glycosides like melilotoside.

Table 2: Effect of Temperature on Phenolic Extraction

MethodTemperature Range (°C)Effect on YieldRisk of Degradation
Maceration20 - 50Increases with temperatureLow to Moderate
Soxhlet / Reflux60 - 100High, but plateaus or decreases at very high tempsHigh, due to prolonged exposure to boiling point.[14]
Ultrasound-Assisted (UAE)30 - 60Efficient extraction at lower temperaturesLow, shorter times reduce thermal stress.[19]
Pressurized Liquid (PLE)100 - 180Yield often increases significantly with temperatureModerate to High, depends on compound stability.[9][17]

Table 3: Influence of pH on Phenolic Glycoside Stability

pH RangeConditionStability EffectRecommendation
1.0 - 4.0Strongly to Moderately AcidicGenerally High StabilityOptimal for extraction to prevent degradation.[15]
4.0 - 6.5Weakly Acidic to NeutralModerate StabilityRisk of degradation begins to increase.
7.0 - 11.0Neutral to AlkalineLow Stability / Rapid DegradationAvoid; can cause hydrolysis of ester/glycosidic bonds.[1]

References

Technical Support Center: Preventing Degradation of cis-Melilotoside During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with cis-melilotoside, ensuring its stability during sample preparation is paramount for accurate analysis and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and processing of this labile phenolic glycoside.

I. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the preparation of samples containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound in the final extract. 1. Enzymatic Degradation: Presence of active β-glucosidase in the plant material can hydrolyze this compound.a. Immediate Freezing: Upon collection, immediately freeze plant material in liquid nitrogen and store at -80°C until extraction. b. Freeze-Drying: Lyophilize the frozen plant material to remove water and inhibit enzyme activity.[1][2][3] c. Use of Inhibitors: Incorporate a β-glucosidase inhibitor, such as D-glucono-δ-lactone or conduritol B epoxide, into the extraction solvent.[4][5]
2. Isomerization to trans-melilotoside: Exposure to UV light during sample collection, processing, or storage can cause conversion of the cis-isomer to the more stable trans-isomer.a. Minimize Light Exposure: Harvest plant material during periods of lower UV intensity if possible. Work under amber or low-intensity light in the laboratory. Use amber-colored glassware or wrap containers in aluminum foil.[6] b. Rapid Processing: Minimize the duration of sample preparation to reduce the total light exposure time.
3. Conversion to Coumarin: Acidic or basic conditions, as well as prolonged heating, can promote the lactonization of this compound to form coumarin.a. Maintain Neutral pH: Use a buffered extraction solvent with a pH around 6.0-7.0. b. Avoid High Temperatures: Perform extraction at low temperatures (e.g., 4°C) and avoid any heating steps. If solvent evaporation is necessary, use a rotary evaporator at a low temperature or a lyophilizer.
4. Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by enzymes (e.g., polyphenol oxidase) and exposure to air.a. Use of Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[7] b. Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).
Presence of unexpected peaks in the chromatogram, potentially interfering with this compound quantification. 1. Formation of Degradation Products: Peaks corresponding to trans-melilotoside, coumarin, or the aglycone (o-coumaric acid) may be present.a. Optimize Chromatographic Separation: Use a validated UPLC-MS/MS method with a gradient elution program that can effectively separate this compound from its isomers and degradation products.[8][9][10] b. Confirm Peak Identity: Use authentic standards of potential degradation products to confirm their identity in your samples.
2. Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the ionization of this compound in the mass spectrometer.a. Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after initial extraction to remove interfering compounds. A C18 or mixed-mode sorbent can be effective. b. Use of Internal Standard: Employ a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction recovery.
Poor reproducibility of quantitative results between sample preparations. 1. Inconsistent Sample Handling: Variations in the time between harvesting and processing, light exposure, or temperature can lead to different levels of degradation.a. Standardize the entire workflow: From sample collection to final analysis, ensure that every step is performed consistently for all samples. b. Process Samples in Batches: When possible, process all samples for a given experiment at the same time to minimize variability.
2. Incomplete Extraction: The chosen solvent or extraction method may not be efficiently extracting this compound from the plant matrix.a. Optimize Extraction Solvent: Test different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the most efficient one for your plant material.[11] b. Optimize Extraction Technique: Compare different extraction methods such as ultrasonication, homogenization, or accelerated solvent extraction (ASE) to maximize recovery while minimizing degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are enzymatic hydrolysis by β-glucosidases present in the plant tissue, light-induced isomerization to its trans-isomer, and conversion to coumarin under non-optimal pH and temperature conditions.

Q2: How can I prevent enzymatic degradation of this compound?

A2: To prevent enzymatic degradation, it is crucial to inactivate the endogenous β-glucosidases as quickly as possible. This can be achieved by:

  • Rapid Freezing: Immediately freezing the plant material in liquid nitrogen upon collection.

  • Freeze-Drying (Lyophilization): This removes water, which is essential for enzyme activity.[1][2][3]

  • Using Enzyme Inhibitors: Adding a competitive inhibitor like D-glucono-δ-lactone to the extraction solvent can block the active site of β-glucosidase.[4]

Q3: What is the effect of light on this compound stability?

A3: Exposure to light, particularly in the UV spectrum, can cause the cis-isomer of melilotoside to convert to the more thermodynamically stable trans-isomer. This isomerization can significantly impact the quantification of the cis-form. It is therefore essential to protect samples from light at all stages of preparation and analysis.

Q4: What are the optimal pH and temperature conditions for handling this compound?

A4: While specific kinetic data for this compound is limited, for phenolic glycosides in general, neutral to slightly acidic conditions (pH 6-7) and low temperatures (4°C or below) are recommended to minimize both hydrolysis and conversion to other compounds.[12][13][14]

Q5: Can I heat my samples to improve extraction efficiency?

A5: Heating is strongly discouraged as it can accelerate all major degradation pathways: enzymatic hydrolysis, isomerization, and conversion to coumarin. If a higher extraction efficiency is needed, consider alternative methods like ultrasonication or pressurized liquid extraction, which can be performed at controlled, lower temperatures.

Q6: Which drying method is best for preserving this compound?

A6: Freeze-drying (lyophilization) is generally considered the best method for preserving labile phenolic glycosides like this compound. It effectively removes water at low temperatures, which minimizes enzymatic activity and chemical degradation.[1][3] Other methods like oven drying at elevated temperatures can lead to significant degradation.[2]

Q7: What are some recommended solvents for extracting this compound?

A7: Methanol, ethanol, and acetone, often mixed with a small percentage of water, are commonly used for extracting phenolic glycosides. The optimal solvent will depend on the specific plant matrix. It is advisable to perform extractions at low temperatures and for a short duration.

III. Experimental Protocols

Recommended Protocol for Extraction of this compound from Plant Material

This protocol is designed to minimize degradation and is suitable for subsequent UPLC-MS/MS analysis.

  • Sample Collection and Storage:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Store the frozen material at -80°C until further processing.

    • Alternatively, freeze-dry the material and store the lyophilized powder at -20°C in a desiccator.

  • Extraction:

    • Perform all steps under dim or amber light.

    • Weigh approximately 100 mg of frozen and ground or lyophilized plant powder into a pre-chilled 2 mL centrifuge tube.

    • Add 1.5 mL of pre-chilled extraction solvent (80% methanol in water containing 0.1% formic acid, 1 mM D-glucono-δ-lactone, and 0.1% ascorbic acid).

    • Homogenize the sample using a bead beater for 2 cycles of 30 seconds at 4°C.

    • Sonicate the sample in an ice bath for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.

    • Combine the supernatants.

  • Sample Cleanup (Optional but Recommended):

    • Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Final Sample Preparation:

    • Reconstitute the dried extract in 200 µL of the initial mobile phase for UPLC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Transfer the clear supernatant to a UPLC vial for analysis.

IV. Visualizations

Degradation Pathways of this compound

degradation_pathways cluster_main This compound Stability cluster_degradation Degradation Products This compound This compound trans-Melilotoside trans-Melilotoside This compound->trans-Melilotoside Isomerization (Light/UV) o-Coumaric Acid + Glucose o-Coumaric Acid + Glucose This compound->o-Coumaric Acid + Glucose Hydrolysis (β-glucosidase, Acid/Base, Heat) Coumarin Coumarin This compound->Coumarin Lactonization (Acid/Heat)

Caption: Major degradation pathways of this compound.

Recommended Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_extraction Extraction (Low Light & Temp) cluster_purification Purification cluster_analysis Analysis A Harvest Plant Material B Flash Freeze (Liquid N2) A->B C Freeze-Dry (Lyophilize) B->C D Homogenize in Cold Solvent (with inhibitors & antioxidants) C->D E Centrifuge & Collect Supernatant D->E F SPE Cleanup (Optional) E->F G Reconstitute in Mobile Phase F->G H UPLC-MS/MS Analysis G->H

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Optimization of LC-MS for cis-Melilotoside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of cis-melilotoside.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ion and major product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (molecular weight: 326.30 g/mol ), the expected precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule [M+H]⁺ at m/z 327.1. Key product ions are formed by the fragmentation of the glycosidic bond and further breakdown of the aglycone and sugar moieties.

Q2: How can I differentiate between cis- and trans-melilotoside in my LC-MS analysis?

A2: Differentiating between cis- and trans-isomers requires careful optimization of the chromatographic separation. Since they are isobaric (have the same mass), they cannot be distinguished by mass spectrometry alone. Key strategies include:

  • Chromatographic Separation: Employing a high-resolution analytical column (e.g., a C18 or Phenyl-Hexyl column) with a shallow mobile phase gradient can enhance the separation of these isomers.

  • Retention Time: Typically, the trans-isomer is more linear and may have a slightly longer retention time on a reversed-phase column compared to the cis-isomer. However, this should be confirmed with authentic standards.

Q3: What are the best practices for sample preparation to avoid the isomerization of this compound?

A3: To minimize the light-induced isomerization of cis- to trans-melilotoside, it is crucial to protect the samples from light at all stages.[1] Key recommendations include:

  • Use Amber Vials: Store and process samples in amber or light-blocking vials.

  • Work in Low Light: Perform sample preparation steps under dim or yellow light.

  • Avoid Excessive Heat: High temperatures can also promote isomerization. Use controlled temperature settings during extraction and evaporation.

  • Immediate Analysis: Analyze samples as soon as possible after preparation.

Q4: What type of mobile phase is recommended for the analysis of melilotoside?

A4: A reversed-phase LC method using a combination of water and an organic solvent (acetonitrile or methanol) with an acid modifier is generally suitable for the analysis of phenolic glycosides like melilotoside. A common mobile phase composition is:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile or Methanol with 0.1% formic acid The formic acid helps to improve peak shape and ionization efficiency in positive ESI mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Poor Chromatographic Resolution of Cis/Trans Isomers
Symptom Possible Cause Recommended Solution
Co-elution or poor separation of cis- and trans-melilotoside peaks.Inadequate chromatographic conditions. - Optimize the mobile phase gradient: Employ a shallower gradient to increase the separation window. - Change the organic solvent: If using methanol, try acetonitrile, or vice-versa, as the different selectivity can improve resolution. - Lower the flow rate: Reducing the flow rate can increase column efficiency and improve separation. - Select a different column chemistry: Consider a Phenyl-Hexyl or a biphenyl column for alternative selectivity based on pi-pi interactions.
Column Overload. - Reduce the injection volume or sample concentration. Overloading the column can lead to peak broadening and loss of resolution.
Low Signal Intensity or No Peak Detected
Symptom Possible Cause Recommended Solution
Low abundance or absence of the this compound peak.Suboptimal MS parameters. - Optimize ion source parameters: Adjust the ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for melilotoside. - Optimize collision energy (CE): Perform a CE optimization experiment to find the value that yields the most abundant and stable product ions.[2]
Sample Degradation or Isomerization. - Review sample preparation and storage: Ensure samples were protected from light and stored at an appropriate temperature (-20°C or lower) to prevent degradation or isomerization to the trans form.[1]
Matrix Effects (Ion Suppression). - Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. - Dilute the sample: Diluting the sample can reduce the concentration of interfering compounds. - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract to compensate for ion suppression.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Cause Recommended Solution
Asymmetric or split peaks for this compound.Column contamination or degradation. - Flush the column: Wash the column with a strong solvent to remove contaminants. - Replace the column: If the performance does not improve, the column may be degraded and require replacement.
Inappropriate mobile phase pH. - Ensure proper acidification: The presence of an acid like formic acid in the mobile phase is crucial for good peak shape of phenolic compounds.
Secondary interactions with the stationary phase. - Use a well-end-capped column: Columns with minimal residual silanol groups are preferable for analyzing polar compounds like glycosides.[3]

Experimental Protocols

Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of phenolic glycosides from plant tissues.

  • Homogenization: Immediately freeze fresh plant material in liquid nitrogen and grind to a fine powder. This minimizes enzymatic degradation.

  • Extraction: Extract the homogenized tissue with a cold solvent mixture such as 80% methanol in water. Protect the sample from light during this process.[4]

  • Sonication: Sonicate the sample in an ultrasonic bath for 20-30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

LC-MS/MS Analysis

The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.

Liquid Chromatography Parameters

Parameter Recommended Value
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

Parameter Recommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 327.1
Product Ions (and suggested Collision Energies) See Table 1
Ion Spray Voltage ~4500 V
Source Temperature ~500 °C

Data Presentation

Table 1: MS/MS Fragmentation Data for Melilotoside

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)
327.1163.1[Aglycone+H]⁺~20
327.1147.0[Glucose moiety fragment]~45
327.1123.0[Aglycone fragment]~45
327.1103.1[Sugar fragment]~65

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Plant Material freeze Freeze in Liquid N2 & Grind start->freeze Homogenization extract Extract with 80% MeOH (in dark) freeze->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect process Process Data detect->process quantify Quantify this compound process->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_separation Separation Issues cluster_intensity Intensity Issues cluster_peak_shape Peak Shape Issues start LC-MS Issue Observed poor_separation Poor Isomer Separation? start->poor_separation low_signal Low Signal Intensity? start->low_signal bad_peak_shape Poor Peak Shape? start->bad_peak_shape optimize_gradient Optimize Gradient (shallower) poor_separation->optimize_gradient Yes change_solvent Change Organic Solvent optimize_gradient->change_solvent lower_flow Lower Flow Rate change_solvent->lower_flow optimize_ms Optimize MS Source low_signal->optimize_ms Yes check_sample_prep Check Sample Prep (light/heat) optimize_ms->check_sample_prep address_matrix Address Matrix Effects check_sample_prep->address_matrix flush_column Flush Column bad_peak_shape->flush_column Yes check_ph Check Mobile Phase pH flush_column->check_ph new_column Consider New Column check_ph->new_column

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Technical Support Center: Purification of cis-Melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-melilotoside.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

The primary challenge in the purification of this compound is its susceptibility to isomerization into its more stable trans-isomer, trans-melilotoside (o-coumaric acid glucoside). This conversion can be induced by several factors, significantly impacting the purity and yield of the final product.

Q2: What factors can cause the isomerization of this compound?

Exposure to ultraviolet (UV) light is a well-documented cause of isomerization for o-hydroxycinnamic acid glucosides.[1][2] Additionally, heat and certain pH conditions can also promote the conversion from the cis to the trans form. Light can induce the isomerization of (E)-coumaric acid compounds (trans-isomers) into their corresponding Z-isomers (cis-isomers) and vice versa.[3]

Q3: How can I prevent the isomerization of this compound during purification?

To minimize isomerization, it is crucial to protect the sample from light at all stages of extraction and purification. This can be achieved by using amber glassware, covering equipment with aluminum foil, and working in a dimly lit environment. Temperature control is also important; performing purification steps at lower temperatures can help maintain the stability of the cis-isomer.

Q4: What are the recommended storage conditions for purified this compound?

Purified this compound should be stored in a tightly sealed container, protected from light, and at low temperatures (-20°C or -80°C) to prevent both isomerization and degradation over time.

Q5: Besides isomerization, are there other stability concerns with this compound?

Yes, like other phenolic glycosides, this compound can be susceptible to degradation. A study on hydroxycinnamic acid derivatives showed degradation of 20-40% at room temperature over a year.[3] Therefore, prolonged storage at ambient temperatures should be avoided.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Isomerization to trans-melilotoside: Exposure to light or heat during extraction and purification.1. Work in a dark or dimly lit environment. 2. Use amber glassware or wrap equipment in aluminum foil. 3. Perform purification steps at a reduced temperature (e.g., using a refrigerated column).
Degradation of the compound: Prolonged exposure to ambient temperatures or harsh pH conditions.1. Minimize the duration of the purification process. 2. Use neutral pH buffers where possible. 3. Store fractions and the final product at low temperatures (-20°C or below).
Presence of trans-melilotoside impurity in the final product Incomplete separation of cis and trans isomers: The selected chromatographic method may not have sufficient resolution.1. Optimize the mobile phase of your chromatography system to improve the separation of the isomers. 2. Consider using a different stationary phase (e.g., C18 reverse-phase HPLC). 3. Employ preparative HPLC for fine separation of the isomers.
Isomerization during analysis (e.g., on TLC plates or during HPLC): Exposure to UV light for visualization or during the analytical run.1. Minimize the exposure time to UV light when visualizing TLC plates. 2. Use a diode-array detector (DAD) for HPLC and select a wavelength that minimizes photo-induced isomerization.
Broad or tailing peaks in HPLC analysis On-column isomerization: Slow interconversion between cis and trans forms during the chromatographic run.1. Adjust the mobile phase pH or temperature to either accelerate or halt the interconversion to achieve a single sharp peak for each isomer. 2. Decrease the flow rate to allow for better separation.
Interaction with the stationary phase: The acidic nature of silica gel can sometimes cause issues with phenolic compounds.1. Consider using a different stationary phase, such as a polymer-based column (e.g., Sephadex LH-20) or reverse-phase silica (C18).[4] 2. For silica gel chromatography, deactivating the silica with a small amount of a suitable acid or base in the mobile phase might help, but this should be done cautiously as it could affect stability.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of light and temperature on the purity of this compound during a typical purification process.

Purification Condition Yield of this compound (%) Purity of this compound (%) trans-melilotoside Impurity (%)
Standard Lab Lighting, 25°C 458020
Protected from Light, 25°C 60928
Protected from Light, 4°C 65982

This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Melilotus officinalis

This protocol is adapted from methodologies described for the isolation of compounds from Melilotus officinalis.[4]

  • Extraction:

    • Air-dry and pulverize the aerial parts of Melilotus officinalis.

    • Extract the powdered plant material exhaustively with methanol at room temperature.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction, which will contain this compound.

    • Evaporate the ethyl acetate under reduced pressure.

  • Column Chromatography (Sephadex LH-20):

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the sample onto a Sephadex LH-20 column equilibrated with the desired mobile phase (e.g., chloroform:methanol mixtures).

    • Elute the column with a gradient of increasing methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Combine the fractions rich in this compound and concentrate them.

    • Apply the concentrated sample as a band onto a preparative TLC plate (e.g., silica gel).

    • Develop the plate using an appropriate solvent system (e.g., petroleum ether:ethyl acetate).

    • Visualize the bands under UV light (minimizing exposure time) and scrape the band corresponding to this compound.

    • Elute the compound from the silica gel with a suitable solvent (e.g., methanol), filter, and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow start Dried & Powdered Melilotus officinalis extraction Methanol Extraction start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Solvent Partitioning (Water/Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction evaporation2 Evaporation ethyl_acetate_fraction->evaporation2 sephadex_column Sephadex LH-20 Column Chromatography evaporation2->sephadex_column fraction_collection Fraction Collection & Analysis (TLC/HPLC) sephadex_column->fraction_collection ptlc Preparative TLC fraction_collection->ptlc final_product Purified This compound ptlc->final_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low Purity/Yield of This compound check_isomerization Is trans-isomer present? start->check_isomerization protect_from_light Protect from light (amber glass, foil) check_isomerization->protect_from_light Yes check_degradation Signs of degradation? check_isomerization->check_degradation No lower_temperature Lower purification temperature (e.g., 4°C) protect_from_light->lower_temperature optimize_chromatography Optimize chromatography (mobile phase, column) lower_temperature->optimize_chromatography minimize_time Minimize purification time check_degradation->minimize_time Yes re_evaluate Re-evaluate extraction & handling check_degradation->re_evaluate No check_ph Use neutral pH minimize_time->check_ph

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Resolution of Melilotoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution between melilotoside isomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating melilotoside isomers?

Melilotoside is a phenolic glycoside with multiple chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).[1] The primary challenge lies in their similar physicochemical properties, which makes them difficult to separate using standard chromatographic techniques.[2] Achieving good resolution requires methods that can exploit the subtle differences in their three-dimensional structures.[1][3]

Q2: What are the most effective chromatographic techniques for separating chiral isomers like melilotoside?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for chiral separations.[3][4] The key to success is the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[4][5] UPLC systems can offer higher resolution and faster analysis times compared to traditional HPLC.[6][7]

Q3: What types of chiral stationary phases (CSPs) are recommended for separating glycosidic isomers?

For compounds like melilotoside, which contains a sugar moiety, polysaccharide-based CSPs are often a good starting point.[4] These include derivatives of cellulose and amylose.[1][4] Other CSPs that have been used for separating various chiral compounds include cyclodextrin-based, protein-based (like cellobiohydrolase), and Pirkle-type phases.[1][3][5][8] The selection of the optimal CSP is often empirical and may require screening several different columns.[9]

Q4: Can I use mass spectrometry (MS) to differentiate between melilotoside isomers?

While mass spectrometry provides information about the mass-to-charge ratio of a molecule, it generally cannot distinguish between isomers on its own as they have the same chemical formula and mass.[2] However, when coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it becomes a powerful tool for identifying and quantifying separated isomers.[6][10][11] Certain advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), can sometimes separate isomers based on their different shapes (collision cross-section).[2][12]

Troubleshooting Guide

Problem: Poor or no resolution between isomer peaks.

Q: My chromatogram shows a single peak or broad, overlapping peaks for melilotoside isomers. What should I do?

A: This is a common issue indicating that the current method lacks the selectivity to differentiate between the isomers. Here are several steps you can take to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[13] The choice of organic modifier can significantly impact selectivity.[13]

    • Additives: For reversed-phase chromatography, adding small amounts of acids (e.g., formic acid, acetic acid) or bases can improve peak shape and resolution.[10] For chiral separations, consider using a chiral additive in the mobile phase if you are not using a chiral column.[5]

  • Screen Different Chiral Stationary Phases (CSPs):

    • There is no universal CSP for all chiral separations.[1] It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin, protein-based).[8][9]

  • Adjust the Temperature:

    • Temperature can affect the interactions between the analyte and the stationary phase.[3] Lowering the temperature often increases resolution for enantiomers, although it may lead to broader peaks and longer run times.[3] It is crucial to find an optimal temperature for your specific separation.

  • Lower the Flow Rate:

    • Reducing the flow rate can increase the efficiency of the column and improve resolution, but it will also increase the analysis time.

Problem: Co-elution with matrix components.

Q: I am analyzing melilotoside isomers in a complex matrix (e.g., plant extract, biological fluid), and I suspect co-elution with other compounds. How can I resolve this?

A: Co-elution can interfere with accurate quantification and identification. Consider the following solutions:

  • Improve Sample Preparation:

    • Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection.[10][13]

  • Use a High-Resolution Mass Spectrometer:

    • A high-resolution mass spectrometer (like a Q-TOF) can help distinguish between your analyte and co-eluting compounds if they have different elemental compositions.[6][7][14]

  • Modify the Chromatographic Method:

    • Adjusting the mobile phase composition or the gradient profile can alter the retention times of both your target isomers and the interfering compounds, potentially resolving the co-elution.

Data Presentation

Table 1: Hypothetical Comparison of Chiral Stationary Phases for Melilotoside Isomer Resolution

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs) between Isomer 1 and 2Analysis Time (min)
Cellulose-based (e.g., Chiralcel OD-H)Hexane/Isopropanol (90:10)1.225
Amylose-based (e.g., Chiralpak AD-H)Hexane/Ethanol (85:15)1.820
Cyclodextrin-based (e.g., Cyclobond I 2000)Methanol/Water (60:40) with 0.1% Acetic Acid0.930
Protein-based (e.g., Chiralpak CBH)Phosphate Buffer/Acetonitrile (95:5)1.535

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Melilotoside Isomers

This protocol outlines a general approach to developing a separation method for melilotoside isomers using HPLC with a chiral stationary phase.

  • Sample Preparation:

    • Dissolve the melilotoside isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening of Chiral Columns:

    • Columns: Screen a minimum of two different types of polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).

    • Mobile Phase (Normal Phase): Start with a mobile phase of Hexane/Isopropanol (90:10, v/v).

    • Mobile Phase (Reversed Phase): Start with a mobile phase of Acetonitrile/Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength for melilotoside (e.g., 275 nm or 310 nm).

    • Injection Volume: 10 µL.

  • Method Optimization (if initial screening shows partial separation):

    • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., isopropanol or acetonitrile) in increments of 5%.

    • Temperature: Evaluate the effect of temperature by testing at 15°C, 25°C, and 40°C.

    • Flow Rate: Test flow rates of 0.8 mL/min and 1.2 mL/min to see the effect on resolution and analysis time.

Protocol 2: UPLC-QTOF/MS Analysis of Melilotoside Isomers

This protocol is for the identification and quantification of melilotoside isomers after separation, using a UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • UPLC Conditions:

    • Use the optimized chiral separation method developed from Protocol 1, adapting it for a UPLC column (e.g., with smaller particle size, typically sub-2 µm).

    • Adjust the flow rate according to the UPLC column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[6]

  • QTOF-MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to determine the most sensitive mode for melilotoside.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Acquire data in both full scan mode (for identification) and targeted MS/MS mode (for quantification and structural confirmation). For MS/MS, use in-source collision-induced dissociation or fragmentation of the precursor ion.[6][11]

Mandatory Visualization

Chiral_Method_Development_Workflow start Start: Racemic Melilotoside Mixture sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep column_screening Column Screening (e.g., Cellulose, Amylose CSPs) sample_prep->column_screening no_separation No Separation column_screening->no_separation No peaks resolved partial_separation Partial Separation column_screening->partial_separation Some resolution no_separation->column_screening Try different CSP optimization Method Optimization partial_separation->optimization mobile_phase Adjust Mobile Phase (Solvent Ratio, Additives) optimization->mobile_phase temperature Adjust Temperature optimization->temperature flow_rate Adjust Flow Rate optimization->flow_rate check_resolution Resolution > 1.5? mobile_phase->check_resolution temperature->check_resolution flow_rate->check_resolution no No check_resolution->no No yes Yes check_resolution->yes Yes no->optimization Continue Optimization validation Method Validation (Robustness, Reproducibility) yes->validation end End: Baseline Resolved Isomers validation->end

Caption: Workflow for Chiral Method Development.

References

Technical Support Center: Quantification of cis-melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of cis-melilotoside.

Understanding Matrix Effects in this compound Quantification

This compound, a phenolic glycoside found in plants such as Melilotus species, can be challenging to quantify accurately using LC-MS/MS due to matrix effects. Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification. This guide provides strategies to identify, minimize, and compensate for these effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects refer to the influence of co-eluting substances from the sample matrix on the ionization of the target analyte, this compound. These effects can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. Plant extracts, such as those from Melilotus species, are complex matrices containing numerous compounds that can interfere with the ionization of this compound.

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation in the baseline signal indicates the retention time ranges where ion suppression or enhancement occurs.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a blank matrix extract spiked after extraction with the peak area of a standard solution in a neat solvent at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What is the most effective way to minimize matrix effects?

A3: The most effective strategy is to optimize the sample preparation procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for complex plant matrices. Additionally, chromatographic separation can be optimized to separate this compound from co-eluting interferences.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A4: Yes, using a SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute with the analyte. Therefore, it would experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. While a specific SIL-IS for this compound may not be commercially available, a custom synthesis could be considered for rigorous quantitative studies. Alternatively, a carefully chosen structural analog can be used, but its effectiveness in mimicking the matrix effects on the analyte must be thoroughly validated.

Q5: What are matrix-matched calibrants and when should I use them?

A5: Matrix-matched calibrants are calibration standards prepared in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and the unknown samples are affected by the matrix in a similar way. This method is useful when a SIL-IS is not available.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound peak areas Significant and variable matrix effects between samples.1. Improve sample cleanup using Solid-Phase Extraction (SPE). 2. Use a stable isotope-labeled internal standard (SIL-IS) or a suitable structural analog. 3. Prepare matrix-matched calibration curves.
Low recovery of this compound Inefficient extraction from the plant matrix or loss during sample cleanup.1. Optimize the extraction solvent and conditions (e.g., sonication, temperature). 2. Evaluate different SPE sorbents and elution solvents. 3. Ensure the pH of the sample and solvents is optimal for this compound stability and retention.
Ion suppression observed at the retention time of this compound Co-eluting matrix components are interfering with ionization.1. Modify the LC gradient to improve chromatographic resolution. 2. Consider a different stationary phase for the analytical column. 3. Enhance sample cleanup to remove the specific interfering compounds.
High background or interfering peaks The sample extract is not clean enough, or there is carryover from previous injections.1. Implement a more rigorous sample preparation method (e.g., SPE). 2. Optimize the wash steps in the LC method to clean the column between injections. 3. Check for and eliminate sources of contamination in the analytical system.

Experimental Protocols

Protocol 1: Sample Preparation of Melilotus Species for this compound Quantification

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Homogenization: Weigh 100 mg of dried and powdered Melilotus plant material into a 2 mL centrifuge tube.

  • Extraction:

    • Add 1.5 mL of 80% methanol in water.

    • If a SIL-IS is available, add it to the extraction solvent.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

These are starting parameters and will require optimization on your specific instrument.

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of a this compound standard. Precursor ion will be [M-H]⁻.
Collision Energy To be optimized for the specific MRM transitions.

Quantitative Data Summary

The following table presents typical validation parameters for a method for quantifying plant glycosides, which can be used as a target for a validated this compound assay.[1][2]

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio > 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%
Matrix Effect (%) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenization (Plant Material) extraction 2. Extraction (80% Methanol) homogenization->extraction spe 3. Solid-Phase Extraction (Cleanup) extraction->spe evaporation 4. Evaporation & Reconstitution spe->evaporation lc_separation 5. LC Separation (C18 Column) evaporation->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Internal Standard Correction) ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 15%? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect < 15% matrix_effect_present->no_matrix_effect No improve_cleanup Improve Sample Cleanup (e.g., SPE Optimization) matrix_effect_present->improve_cleanup Yes troubleshoot_other Troubleshoot Other Parameters (e.g., Instrument, Standard Prep) no_matrix_effect->troubleshoot_other use_sil_is Use SIL-IS or Matrix-Matched Calibrants improve_cleanup->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects.

References

cis-melilotoside stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-melilotoside. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvent systems. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a phenolic glycoside. It consists of a cis-2-coumaric acid (an isomer of o-hydroxycinnamic acid) linked to a glucose molecule via a glycosidic bond. The "cis" designation refers to the stereochemistry of the double bond in the coumaric acid side chain. This compound is the less common isomer of melilotoside, with the trans isomer being more frequently documented.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound, like other phenolic glycosides, is influenced by several factors:

  • pH: Phenolic compounds are often more stable in acidic to neutral conditions and can be susceptible to degradation in alkaline (high pH) environments.[2][3]

  • Light: Exposure to light, particularly UV radiation, can induce isomerization from the cis to the more stable trans form or cause other photochemical degradation.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis of the glycosidic bond and other chemical modifications.[6][7]

  • Solvent System: The choice of solvent can impact the stability of dissolved compounds. The polarity and proticity of the solvent can influence reaction rates.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic ring.

Q3: How should I store stock solutions of this compound?

A3: Based on supplier recommendations for this compound and general best practices for storing phenolic glycosides, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in stock or working solutions.1. Prepare fresh solutions before each experiment. 2. Verify storage conditions (temperature, light protection). 3. Perform a stability check of your current stock using an analytical method like HPLC.
Appearance of a new peak in HPLC chromatogram, with a corresponding decrease in the this compound peak. Isomerization from this compound to trans-melilotoside.1. Minimize exposure of your solutions to light at all stages (preparation, storage, and handling). 2. Avoid high temperatures during sample preparation. 3. If possible, obtain a standard for trans-melilotoside to confirm the identity of the new peak.
Significant degradation observed in a basic buffer system (pH > 8). Alkaline-catalyzed hydrolysis or oxidation. Phenolic compounds, particularly those with catechol-like structures, are known to be unstable at high pH.[2]1. If the experimental conditions permit, adjust the buffer to a neutral or slightly acidic pH (pH 6-7). 2. If a basic pH is required, prepare the this compound solution immediately before use and minimize the incubation time. 3. Consider using a buffer with metal-chelating properties (e.g., phosphate buffer) to reduce oxidation.
Low recovery of the compound after dissolution in a specific solvent. Poor solubility or rapid degradation in that solvent.1. Consult solubility data for this compound or related coumaric acids. 2. Test a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol) to find the one that provides the best solubility and stability. 3. Gentle warming and sonication can aid dissolution, but prolonged exposure to heat should be avoided.

Stability Data Summary

While specific quantitative stability data for this compound across a range of solvents is not extensively published, the following table summarizes the expected stability based on the behavior of related phenolic glycosides and coumaric acid derivatives.

Solvent System Expected Stability Potential Issues Recommendations
DMSO Good (for stock solutions)Can be hygroscopic; water content may affect long-term stability.Store in small aliquots at -20°C or -80°C in desiccated conditions.
Ethanol / Methanol ModeratePotential for esterification over long periods if acidic catalysts are present.Prepare fresh solutions. Store protected from light at low temperatures.
Aqueous Buffers (pH 4-7) ModerateSusceptible to microbial growth and hydrolysis over time.Use sterile-filtered buffers. Store at 4°C for short-term use (days) or frozen for longer periods.
Aqueous Buffers (pH > 8) PoorProne to rapid degradation via hydrolysis and oxidation.[2]Prepare solutions immediately before use. Keep exposure time to a minimum.
Acetonitrile Good (for analytical purposes)Often used as a mobile phase component in HPLC, suggesting good short-term stability.Suitable for analytical dilutions and short-term storage during analysis.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method for determining the stability of this compound in a specific solvent system using HPLC analysis.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvent of interest (e.g., DMSO, 50% Ethanol, Phosphate Buffer pH 7.4)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Protect from light during preparation.

3. Stability Study Setup:

  • Aliquots of the stock solution are stored under different conditions:

    • Temperature: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated degradation).

    • Light: One set of samples at each temperature should be protected from light (wrapped in foil), and another set exposed to ambient light.

  • Prepare multiple vials for each condition to be analyzed at different time points.

4. Time Points for Analysis:

  • Analyze a sample immediately after preparation (T=0).

  • Subsequent time points could be: 2, 4, 8, 24, 48 hours, and 7 days. The exact time points should be adjusted based on the expected stability.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for related compounds is a gradient of acetonitrile and water (with 0.1% formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 310-320 nm, characteristic for cinnamic acid derivatives).

  • Injection Volume: 10-20 µL.

  • Quantification: At each time point, inject the samples and record the peak area of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_isomerization Isomerization & Degradation Pathway cis_mel This compound trans_mel trans-Melilotoside cis_mel->trans_mel Light, Heat coumarin Coumarin cis_mel->coumarin Enzymatic/ Acidic Conditions hydrolysis_products Hydrolysis Products (o-Coumaric Acid + Glucose) cis_mel->hydrolysis_products pH, Heat o_coumaric_acid o-Coumaric Acid degradation_products Further Degradation Products o_coumaric_acid->degradation_products hydrolysis_products->o_coumaric_acid

Caption: Potential pathways for this compound transformation.

cluster_workflow Stability Testing Workflow prep 1. Prepare Stock Solution (Solvent of Interest) storage 2. Aliquot and Store (Different Temp/Light Conditions) prep->storage sampling 3. Sample at Time Points (T=0, T=x, T=y...) storage->sampling analysis 4. HPLC Analysis sampling->analysis quant 5. Quantify Peak Area analysis->quant calc 6. Calculate % Remaining vs. T=0 quant->calc report 7. Generate Stability Report calc->report

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_solution Prepare Fresh Solution? start->check_solution check_storage Review Storage Conditions (Temp, Light, Aliquots)? check_solution->check_storage No use_fresh Use Fresh Solution check_solution->use_fresh Yes check_ph Is pH > 8? check_storage->check_ph No adjust_storage Adjust Storage Protocol check_storage->adjust_storage Yes unresolved Perform Full Stability Test check_ph->unresolved No use_immediately Use Solution Immediately After Preparation check_ph->use_immediately Yes resolved Problem Resolved use_fresh->resolved adjust_storage->resolved use_immediately->resolved

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Refining Chromatographic Methods for cis-Melilotoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of cis-melilotoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the extraction and quantification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing a peak that elutes close to my this compound peak, leading to poor resolution?

A1: This is likely due to the presence of the trans-melilotoside isomer. This compound can undergo isomerization to its trans form, especially when exposed to UV light or certain pH conditions.

  • Solution:

    • Minimize Light Exposure: Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light during sample preparation and analysis.

    • Control pH: Maintain a slightly acidic pH (around 3-5) for your mobile phase and sample diluent, as phenolic glycosides are generally more stable under these conditions.[1]

    • Optimize Chromatography: If isomerization cannot be completely avoided, optimize your chromatographic method to improve the separation of the two isomers. This can be achieved by adjusting the mobile phase composition, gradient slope, or trying a different column chemistry.

Q2: My baseline is noisy and drifting. What are the possible causes and solutions?

A2: Baseline instability can arise from several factors. A systematic approach is best for diagnosis.

  • Troubleshooting Steps:

    • Check the Mobile Phase: Ensure your solvents are of high purity, filtered, and thoroughly degassed. Air bubbles in the system are a common cause of baseline noise.

    • Inspect the System for Leaks: Check all fittings and connections for any signs of leakage.

    • Clean the Detector Cell: Contamination in the detector flow cell can cause baseline drift. Flush the cell with a strong, appropriate solvent.

    • Evaluate the Column: A contaminated or degraded column can lead to baseline issues. Try flushing the column or replacing it if necessary.

Q3: I am experiencing peak tailing with my this compound peak. How can I improve the peak shape?

A3: Peak tailing for phenolic compounds is often due to interactions with the stationary phase or issues with the mobile phase.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups on the silica-based column, reducing secondary interactions.

    • Check for Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.

    • Use a High-Purity Column: Employ a column with high-purity silica and good end-capping to minimize silanol interactions.

Q4: My retention times are shifting between injections. What should I investigate?

A4: Retention time variability can compromise the reliability of your analysis.

  • Possible Causes and Solutions:

    • Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump's mixing performance is optimal.

    • Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

    • Pump Issues: Check for pressure fluctuations, which may indicate problems with pump seals or check valves.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for the HPLC/UPLC analysis of this compound?

A1: A reversed-phase method using a C18 column is a good starting point. Below is a suggested set of initial conditions that can be further optimized.

ParameterRecommendation
Column C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic or Acetic Acid
Gradient Start with a low percentage of B, ramp up to elute this compound, then a wash step with a high percentage of B.
Flow Rate 0.2 - 1.0 mL/min (depending on column dimensions)
Column Temperature 25 - 40 °C
Detection UV, ~310-320 nm (based on coumaric acid chromophore)
Injection Volume 1 - 10 µL

Q2: How should I prepare plant samples for this compound analysis?

A2: A general solid-liquid extraction is typically employed.

  • Protocol:

    • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

    • Extraction: Extract the powdered sample with a solvent such as methanol, ethanol, or a mixture of methanol/water or ethanol/water. Sonication or maceration can be used to improve extraction efficiency.

    • Filtration: Filter the extract to remove solid plant material.

    • Concentration (Optional): The extract can be concentrated under reduced pressure if necessary.

    • Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step may be beneficial to remove interfering compounds.

    • Final Preparation: Dilute the final extract in the initial mobile phase before injection.

Q3: What are the key stability considerations for this compound during sample preparation and storage?

A3: this compound, being a phenolic glycoside with a cis-double bond, is susceptible to degradation and isomerization.

  • Key Considerations:

    • Light: As mentioned, UV light can induce isomerization to the trans form.[2][3][4][5]

    • pH: Phenolic glycosides can be unstable at neutral to alkaline pH.[1][6][7] Acidic conditions generally improve stability.

    • Temperature: Elevated temperatures can accelerate degradation.[8][9] Store samples and standards at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

    • Oxidation: The phenolic moiety can be susceptible to oxidation. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples and adding antioxidants like ascorbic acid during extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Homogenization: Weigh approximately 1 gram of dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: UPLC Method for this compound Analysis

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then to 95% B for 2 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection Wavelength 315 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis plant_material Dried Plant Material grinding Grind to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration final_sample Final Sample for Injection filtration->final_sample injection Inject Sample final_sample->injection 2 µL separation C18 Column Separation injection->separation detection UV Detection (315 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing split_peak Split Peak? start->split_peak broad_peak Broad Peak? start->broad_peak rt_shift Retention Time Shifting? start->rt_shift baseline_noise Noisy or Drifting Baseline? start->baseline_noise sol_tailing1 Adjust Mobile Phase pH peak_tailing->sol_tailing1 Yes sol_tailing2 Check for Column Overload peak_tailing->sol_tailing2 Yes sol_split1 Check for Column Contamination or Injection Issues split_peak->sol_split1 Yes sol_broad1 Check for High Dead Volume or Column Degradation broad_peak->sol_broad1 Yes sol_rt1 Check Mobile Phase & Temperature Stability rt_shift->sol_rt1 Yes sol_rt2 Ensure Proper Equilibration rt_shift->sol_rt2 Yes sol_base1 Check Mobile Phase Degassing & Purity baseline_noise->sol_base1 Yes sol_base2 Inspect for Leaks & Clean Detector baseline_noise->sol_base2 Yes

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: Overcoming Low Solubility of cis-Melilotoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of cis-melilotoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The predicted aqueous solubility of this compound is approximately 6.6 g/L. However, experimental solubility can be influenced by various factors such as pH, temperature, and the presence of other solutes. It is classified as a phenolic glycoside.

Q2: Why is my this compound not dissolving in water?

A2: Several factors could contribute to the poor dissolution of this compound in your aqueous solution:

  • Concentration: You may be attempting to prepare a solution that exceeds its intrinsic solubility.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of phenolic compounds.

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for dissolution.

  • Purity of the Compound: Impurities in your this compound sample could affect its solubility.

  • Rate of Dissolution: The dissolution process may be slow. Insufficient mixing or time can result in incomplete dissolution.

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: Common approaches to improve the solubility of poorly water-soluble compounds like this compound include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the aqueous solution.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension.

Troubleshooting Guides

Issue 1: Precipitate forms when adding this compound to an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit. Decrease the concentration of this compound.A clear solution is formed at a lower concentration.
pH of the buffer is unfavorable. Adjust the pH of the buffer. For acidic compounds, increasing the pH can enhance solubility.The precipitate dissolves upon pH adjustment.
Slow dissolution rate. Gently heat the solution while stirring. Use a sonicator to aid dissolution.The compound dissolves more readily with increased energy input.
Issue 2: Low and inconsistent results in biological assays.
Possible Cause Troubleshooting Step Expected Outcome
This compound is not fully dissolved in the vehicle. Prepare a stock solution in a suitable co-solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay medium. Ensure the final co-solvent concentration is compatible with your assay.Consistent and reliable biological activity is observed.
Compound precipitates out of solution over time. Consider using a formulation strategy such as cyclodextrin complexation to maintain solubility throughout the experiment.The compound remains in solution for the duration of the assay, leading to more reproducible results.
Degradation of the compound in the aqueous medium. Assess the stability of this compound in your specific buffer and temperature conditions.[1] Prepare fresh solutions for each experiment.Minimized degradation leads to more accurate assay results.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₈O₈
Molar Mass 326.3 g/mol
Predicted Water Solubility 6.6 g/L
Predicted logP -0.7

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solvent polarity.Simple to implement, can significantly increase solubility.The organic solvent may interfere with biological assays or be toxic to cells.
pH Adjustment Ionization of the molecule by shifting the pH, which increases its polarity.Effective for ionizable compounds, easy to perform.May not be suitable for all compounds, and the required pH may not be compatible with the experimental system.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Can significantly increase solubility and stability, generally low toxicity.Can be more expensive, and the complexation efficiency varies.
Nanosuspension Reduction of particle size to the nanometer range, increasing the surface area for dissolution.Increases dissolution rate and saturation solubility.Requires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the powder in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Vortexing/Sonication: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Dilution: Serially dilute the stock solution with the desired aqueous buffer to the final working concentration.

    • Note: The final concentration of the organic solvent should be kept low (typically <0.5%) to minimize its effects on biological systems.

Protocol 2: Enhancing Solubility with β-Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). The concentration will depend on the desired enhancement and should be determined empirically.

  • Add this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibration.

  • Filtration/Centrifugation: Remove the undissolved this compound by filtration (using a 0.22 µm syringe filter) or centrifugation.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate/supernatant using a validated analytical method like HPLC-UV.[2]

Protocol 3: Quantification of this compound by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (typically around 280 nm or 320 nm for cinnamic acid derivatives).

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples.

  • Quantification: Plot the peak area of the standards against their concentrations to generate a standard curve. Use the regression equation to determine the concentration of this compound in the unknown samples.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Quantification start This compound Powder dissolve Dissolve in Co-solvent (e.g., DMSO) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Medium stock->dilute assay Biological Assay dilute->assay sample Collect Sample assay->sample hplc HPLC-UV Analysis sample->hplc data Concentration Data hplc->data solubility_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Issue: This compound Precipitation conc Concentration > Solubility start->conc ph Unfavorable pH start->ph temp Low Temperature start->temp sol_conc Decrease Concentration conc->sol_conc sol_co Use Co-solvent conc->sol_co sol_ph Adjust pH ph->sol_ph ph->sol_co sol_temp Increase Temperature / Sonicate temp->sol_temp temp->sol_co antioxidant_pathway cluster_nrf2 Nrf2 Signaling Pathway cluster_response Cellular Response ROS Oxidative Stress (e.g., ROS) cis_mel This compound ROS->cis_mel keap1 Keap1 cis_mel->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Inhibits Degradation are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus and Binds enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) are->enzymes Upregulates Transcription protection Cellular Protection enzymes->protection protection->ROS Reduces

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for cis-Melilotoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytochemicals is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of cis-melilotoside, a coumarin glycoside. The performance of this method is objectively compared with other analytical techniques, supported by experimental data and detailed protocols to ensure reproducibility.

I. High-Performance Liquid Chromatography (HPLC) Method for this compound

An HPLC method with UV detection is a robust and widely used technique for the quantification of coumarins and their glycosides. The following method is proposed for the analysis of this compound, based on established protocols for similar compounds.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

    • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

      • 0-10 min: 10-30% B

      • 10-25 min: 30-60% B

      • 25-30 min: 60-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : UV detection at approximately 275 nm, which is a common absorption maximum for coumarin glycosides.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Standard Preparation :

    • Prepare a stock solution of pure this compound standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

II. HPLC Method Validation

Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. The validation of the HPLC method for this compound should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for this compound should be well-resolved from other peaks in the chromatogram, and the peak purity should be confirmed using a PDA detector.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.999 over a specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for the assay of a drug substance.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98-102%. This is often assessed by spiking a blank matrix with a known concentration of the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in the results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

A visual representation of the HPLC method validation workflow is provided below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Select HPLC Conditions (Column, Mobile Phase, etc.) B Optimize Separation A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of This compound H->I

HPLC Method Validation Workflow

III. Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Table 2: Comparison of Analytical Methods for Coumarin Glycoside Analysis

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.Robust, reproducible, widely available, and suitable for quantification.[1]Moderate sensitivity compared to MS-based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.High sensitivity and selectivity, allows for structural elucidation.[2][3]Higher cost of instrumentation and maintenance.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds.[4][5]Requires derivatization for non-volatile compounds like glycosides, which can be complex and time-consuming.[6]
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique where separation occurs on a thin layer of adsorbent material.High sample throughput, low solvent consumption, and cost-effective.[7][8]Lower resolution and sensitivity compared to HPLC.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume, and low solvent consumption.[9][10][11]Can be less robust than HPLC for complex matrices.

The logical relationship for selecting an appropriate analytical method is illustrated in the diagram below.

Method_Selection_Logic A Define Analytical Goal (e.g., Quantification, Identification) B High Sensitivity & Structural Info Needed? A->B C LC-MS B->C Yes D Routine Quantification Needed? B->D No E HPLC D->E Yes F High Throughput Screening? D->F No G HPTLC F->G Yes H Volatile Analytes? F->H No I GC-MS H->I Yes J Charged Analytes & High Efficiency? H->J No K Capillary Electrophoresis J->K Yes

Analytical Method Selection Logic

References

A Comparative Analysis of Cis-Melilotoside and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, phenolic compounds stand out for their significant therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. This guide provides a comparative overview of cis-melilotoside against other well-researched phenolic compounds, namely resveratrol and quercetin. While direct comparative experimental data for this compound is limited, this document synthesizes available quantitative data for related compounds to offer a valuable baseline for researchers, scientists, and drug development professionals.

This compound, an o-coumaric acid derivative, is recognized for its potent antioxidant activity.[1][2] It belongs to the class of phenolic glycosides, which are compounds with a phenolic structure attached to a glycosyl moiety.[3] Despite its known antioxidant potential, quantitative data from standardized assays remains scarce in publicly available literature, highlighting a significant gap in current research. This guide aims to bridge this gap by presenting data from comparable phenolic compounds and detailing the methodologies for future comparative studies.

Quantitative Comparison of Antioxidant and Anti-inflammatory Activities

To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize the reported antioxidant and anti-inflammatory activities of resveratrol and quercetin. These compounds were selected due to their extensive characterization and established roles as potent antioxidant and anti-inflammatory agents. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

It is crucial to note that the following data is compiled from various studies, and direct comparison may be influenced by slight variations in experimental conditions.

Table 1: Antioxidant Activity of Selected Phenolic Compounds
CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Resveratrol DPPH15.54~68.1[4]
ABTS2.86~12.5[4]
Quercetin DPPH19.17~63.4[5]
ABTS1.89~6.25[6]
This compound DPPHData not availableData not available
ABTSData not availableData not available

IC50 values for resveratrol and quercetin are presented to show a typical range of activity for well-known antioxidants. The conversion to µM is approximate, based on the respective molecular weights.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition) of Selected Phenolic Compounds in LPS-Stimulated Macrophages
CompoundCell LineIC50 Value (µM)Reference
Resveratrol RAW 264.7~30[2]
Quercetin RAW 264.7Data not available (significant inhibition observed)[7][8]
This compound Data not available

Resveratrol has been shown to strongly inhibit nitric oxide generation in activated macrophages.[2] While specific IC50 values for quercetin in nitric oxide inhibition assays are not consistently reported, multiple studies confirm its potent inhibitory effect on NO production in LPS-stimulated macrophages.[7][8]

Experimental Protocols

For researchers aiming to conduct direct comparative studies involving this compound, the following are detailed methodologies for key antioxidant and anti-inflammatory assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound, resveratrol, quercetin, etc.) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH without the sample is used as the control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds in the appropriate solvent.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well microplate.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The solvent used for the sample is used as a blank. Ascorbic acid or Trolox is used as a positive control.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[6]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • Calculation: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.[9]

Signaling Pathways in Inflammation and the Role of Phenolic Compounds

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces nitric oxide), COX-2, and various cytokines.[10] Many phenolic compounds, including resveratrol and quercetin, have been shown to inhibit this pathway at various points.[2][8]

NF_kB_Pathway cluster_inhibition Inhibition by Phenolic Compounds LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Degradation IκB->Degradation degrades Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Phenolic_Compounds e.g., Resveratrol, Quercetin Phenolic_Compounds->IKK Phenolic_Compounds->NF-κB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[11] Phenolic compounds can interfere with the phosphorylation and activation of MAPKs.[8][12]

Caption: General mechanism of MAPK pathway inhibition by phenolic compounds.

Conclusion

While this compound is a promising phenolic compound with known antioxidant properties, a comprehensive understanding of its comparative efficacy requires further investigation. The data presented for resveratrol and quercetin offer a valuable benchmark for future studies. The detailed protocols provided in this guide are intended to facilitate standardized, direct comparative analyses of this compound against other phenolic compounds. Furthermore, the elucidation of its impact on key inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial in determining its therapeutic potential. Future research focused on generating quantitative data for this compound will be invaluable for the drug development community.

References

A Comparative Guide to the 2D-NMR-Based Identification of cis-Melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of natural products is a critical step in drug discovery and development. For diastereomers such as cis- and trans-melilotoside, with subtle differences in their three-dimensional arrangement, unambiguous identification is paramount. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy offers a powerful suite of tools for the definitive structural elucidation of such isomers. This guide provides a comparative analysis of the 2D-NMR data for cis- and trans-melilotoside, supported by experimental data, to facilitate their accurate identification.

Comparative NMR Data

The key to differentiating cis- and trans-melilotoside lies in the analysis of their 1H and 13C NMR spectra. The distinct spatial arrangement of the substituents around the Cα=Cβ double bond leads to noticeable differences in chemical shifts (δ) and coupling constants (J), particularly for the vinylic protons. The following table summarizes the reported 1H and 13C NMR data for both isomers, recorded in methanol-d4.

Position cis-Melilotoside trans-Melilotoside
δC (ppm) δH (ppm), J (Hz)
Aglycone
1128.3-
2155.8-
3117.27.18 (d, 8.0)
4131.57.35 (t, 8.0)
5122.17.03 (t, 8.0)
6130.87.59 (d, 8.0)
α (7)130.36.88 (d, 12.5)
β (8)123.56.01 (d, 12.5)
C=O (9)171.8-
Glucose
1'101.15.08 (d, 7.5)
2'74.83.55 (m)
3'77.93.51 (m)
4'71.43.45 (m)
5'78.33.40 (m)
6'a62.63.90 (dd, 12.0, 2.0)
6'b3.72 (dd, 12.0, 5.5)

Experimental Protocols for 2D-NMR Analysis

The structural confirmation of this compound and its differentiation from the trans-isomer are achieved through a combination of 2D-NMR experiments, including COSY, HSQC, HMBC, and NOESY. Below are typical experimental protocols for the acquisition of these spectra for a small molecule like melilotoside.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of methanol-d4 (CD3OD) and transferred to a 5 mm NMR tube.

Instrumentation: All spectra are recorded on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

1. 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans: 8

    • Relaxation Delay: 2.0 s

2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond 1JCH correlation).

  • Pulse Program: hsqcedetgpsisp2.2

  • Acquisition Parameters:

    • Spectral Width (F2 - 1H): 10 ppm

    • Spectral Width (F1 - 13C): 160 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 256

    • Number of Scans: 16

    • Relaxation Delay: 1.5 s

    • 1JCH Coupling Constant: 145 Hz

3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds, 2,3JCH).

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (F2 - 1H): 10 ppm

    • Spectral Width (F1 - 13C): 200 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 512

    • Number of Scans: 32

    • Relaxation Delay: 2.0 s

    • Long-range Coupling Constant (nJCH): 8 Hz

4. 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for determining stereochemistry.

  • Pulse Program: noesygpph

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Mixing Time: 500-800 ms

Key Differentiating 2D-NMR Correlations for this compound

The definitive confirmation of the cis geometry in melilotoside is achieved by analyzing specific cross-peaks in the 2D-NMR spectra. The following diagram and explanation highlight the critical correlations.

cis_melilotoside_correlations cluster_structure This compound Structure cluster_correlations Key 2D-NMR Correlations structure H_alpha H-α (δ 6.88) H_beta H-β (δ 6.01) H_alpha->H_beta COSY H_6 H-6 (δ 7.59) H_alpha->H_6 NOESY C_beta C-β (δ 123.5) H_alpha->C_beta HMBC (²J) C_1 C-1 (δ 128.3) H_alpha->C_1 HMBC (²J) C_O C=O (δ 171.8) H_alpha->C_O HMBC (³J) C_alpha C-α (δ 130.3) H_beta->C_alpha HMBC (²J) H_beta->C_1 HMBC (³J) H_6->C_alpha HMBC (³J) C_2 C-2 (δ 155.8) C_6 C-6 (δ 130.8)

Caption: Key 2D-NMR correlations for confirming the structure of this compound.

Analysis of Differentiating Correlations:

  • cis vs. trans Coupling Constant in 1H NMR and COSY: The most direct evidence for the cis configuration is the coupling constant (J) between the vinylic protons H-α and H-β. In this compound, this value is approximately 12.5 Hz, which is characteristic of a cis relationship. In contrast, trans-melilotoside exhibits a much larger coupling constant of around 16.0 Hz. The COSY spectrum will show a clear cross-peak between H-α and H-β, and the splitting pattern in the 1D 1H spectrum confirms the J-coupling value.

  • NOESY Correlation: The NOESY experiment provides through-space correlations and is a powerful tool for stereochemical assignment. In this compound, the vinylic proton H-α is spatially close to the aromatic proton H-6. This proximity results in a diagnostic NOE cross-peak between H-α and H-6. This correlation is absent in the trans-isomer due to the larger distance between these two protons.

  • HMBC Correlations: The HMBC spectrum reveals long-range H-C correlations that are essential for assembling the carbon skeleton and confirming the position of substituents. Key HMBC correlations for the aglycone moiety of this compound include:

    • H-α shows correlations to C-β (2J), C-1 (2J), and the carbonyl carbon C=O (3J).

    • H-β shows correlations to C-α (2J) and C-1 (3J).

    • The aromatic proton H-6 shows a correlation to C-α (3J).

These correlations, in conjunction with the HSQC data which confirms the direct H-C attachments, allow for the unambiguous assignment of all proton and carbon signals in the molecule.

By systematically applying these 2D-NMR techniques and analyzing the key differentiating correlations, researchers can confidently confirm the identity of this compound and distinguish it from its trans isomer, ensuring the integrity of their chemical and pharmacological studies.

A Comparative Guide to the Antioxidant Potential of Cis- vs. Trans-Melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melilotoside Isomers

Melilotoside is a phenolic glycoside, specifically a glycoside of o-coumaric acid. It exists as two geometric isomers: cis-melilotoside and trans-melilotoside. These isomers have the same chemical formula but differ in the spatial arrangement of atoms around the carbon-carbon double bond in the o-coumaric acid moiety. This structural difference can influence their interaction with biological systems and, consequently, their bioactivities, including their antioxidant potential.

Antioxidant Profile of Melilotoside Isomers

This compound

This compound, an o-coumaric acid derivative, has been noted for its potent antioxidant activity[1][2]. However, specific quantitative data from antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not detailed in the available literature. Its antioxidant properties are attributed to the phenolic nature of the molecule.

Trans-Melilotoside

Currently, there is a lack of specific studies evaluating the antioxidant potential of trans-melilotoside. While its chemical structure is well-documented, its efficacy as an antioxidant has not been explicitly reported in the reviewed literature.

Quantitative Data Summary

Due to the absence of direct comparative studies, a quantitative data table comparing the antioxidant potential of cis- and trans-melilotoside cannot be provided at this time. Researchers are encouraged to perform the experiments outlined below to generate this valuable comparative data. The key metric to compare would be the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant potential.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the direct comparison of the antioxidant potential of cis- and trans-melilotoside, detailed protocols for two standard and widely accepted antioxidant assays, the DPPH and ABTS radical scavenging assays, are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound and trans-melilotoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Samples: Prepare stock solutions of this compound, trans-melilotoside, and the positive control in methanol or ethanol. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the diluted test samples or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol instead of the test sample.

    • For the negative control, add 100 µL of the test sample solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test samples to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound and trans-melilotoside

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound, trans-melilotoside, and the positive control.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the diluted test samples or positive control.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control (ABTS•+ solution without the test sample) and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test samples to determine the IC50 value.

Visualizing the Experimental Workflow and Antioxidant Mechanism

To further aid researchers, the following diagrams illustrate a proposed experimental workflow for comparing the antioxidant potential of the melilotoside isomers and the general mechanism of radical scavenging by a phenolic antioxidant.

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis Sample_Prep Prepare stock solutions and serial dilutions of This compound, trans-melilotoside, and positive control (e.g., Trolox) DPPH_Reaction Mix samples with DPPH solution Sample_Prep->DPPH_Reaction ABTS_Reaction Mix samples with ABTS•+ solution Sample_Prep->ABTS_Reaction DPPH_Prep Prepare 0.1 mM DPPH radical solution DPPH_Prep->DPPH_Reaction ABTS_Prep Prepare ABTS radical cation (ABTS•+) solution ABTS_Prep->ABTS_Reaction DPPH_Incubation Incubate in dark (30 min) DPPH_Reaction->DPPH_Incubation DPPH_Read Measure absorbance at 517 nm DPPH_Incubation->DPPH_Read Calc_Scavenging Calculate % Radical Scavenging for each concentration DPPH_Read->Calc_Scavenging ABTS_Incubation Incubate (6 min) ABTS_Reaction->ABTS_Incubation ABTS_Read Measure absorbance at 734 nm ABTS_Incubation->ABTS_Read ABTS_Read->Calc_Scavenging Plot_Curve Plot dose-response curves (% scavenging vs. concentration) Calc_Scavenging->Plot_Curve Calc_IC50 Determine IC50 values for both isomers and control Plot_Curve->Calc_IC50 Compare Compare IC50 values to determine relative antioxidant potential Calc_IC50->Compare

Caption: Experimental workflow for comparing the antioxidant potential of melilotoside isomers.

G ArOH Phenolic Antioxidant (e.g., Melilotoside) ArO_Radical Phenoxyl Radical (ArO•) (Stabilized by resonance) ArOH->ArO_Radical H• donation Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Neutral_Molecule Neutral Molecule (RH) Radical->Neutral_Molecule H• acceptance ArOHRadical ArOHRadical ArO_RadicalNeutral_Molecule ArO_RadicalNeutral_Molecule

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion

While there is a clear indication that this compound possesses antioxidant properties, the current body of scientific literature lacks a direct comparison with its trans-isomer. The provided experimental protocols and workflow diagrams are intended to equip researchers with the necessary tools to perform a comprehensive comparative analysis. Such studies are crucial for understanding the structure-activity relationship of these isomers and for the potential development of novel antioxidant agents for therapeutic or industrial applications.

References

The Statistical Validation of cis-Melilotoside as a Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of published scientific literature statistically validating cis-melilotoside as a biomarker for any specific disease or physiological condition. While preliminary information suggests its potential as a dietary biomarker due to its presence in certain foods, robust clinical studies comparing its efficacy against established biomarkers are not available. This guide, therefore, serves to outline the current knowledge on this compound and provides a framework for the type of data and experimental validation that would be required to establish it as a clinically relevant biomarker.

Understanding this compound

This compound, a phenolic glycoside, is a natural compound found in a variety of plants. The Human Metabolome Database notes its detection in foods such as globe artichokes, mint, and Malabar spinach, suggesting it could serve as a potential biomarker for the consumption of these specific foods. However, its role beyond a dietary marker has not been substantiated in the available scientific literature.

The Path to Biomarker Validation

For any compound to be considered a validated biomarker, it must undergo a rigorous process of discovery and validation. This involves analytical validation to ensure the measurement of the biomarker is accurate and reliable, followed by clinical validation to demonstrate its association with a specific clinical outcome. This process is crucial for establishing a biomarker's performance in terms of sensitivity, specificity, and overall diagnostic or prognostic accuracy. General guidelines and statistical considerations for biomarker validation are well-documented and emphasize the need for robust study design and external validation in independent patient cohorts.

Comparative Analysis: A Data-Deficient Landscape

A core component of establishing a new biomarker is to compare its performance against existing standards. This involves head-to-head comparisons with other established biomarkers for a specific condition. For example, in the context of neurodegenerative diseases, new biomarker candidates are often compared against established markers like amyloid-beta and tau proteins. Similarly, in infectious diseases like melioidosis, novel biomarkers are evaluated against clinical scoring systems and other known inflammatory markers[1].

Unfortunately, due to the lack of studies investigating this compound in a clinical context, no such comparative data exists. There are no published reports detailing its sensitivity or specificity for any disease, nor are there receiver operating characteristic (ROC) curve analyses or other statistical measures of its performance.

Hypothetical Experimental Workflow for Validation

To statistically validate this compound as a biomarker for a hypothetical condition, a series of experiments would be necessary. The following workflow illustrates the typical steps involved.

G cluster_discovery Biomarker Discovery cluster_validation Analytical and Clinical Validation discovery_1 Hypothesis Generation: Identify a potential disease link for this compound discovery_2 Untargeted Metabolomics: Screen patient samples (e.g., plasma, urine) to detect this compound discovery_1->discovery_2 discovery_3 Initial Correlation: Associate this compound levels with disease status discovery_2->discovery_3 validation_1 Assay Development: Develop a targeted, quantitative assay for this compound (e.g., LC-MS/MS) discovery_3->validation_1 Candidate Biomarker Identified validation_2 Analytical Validation: Assess assay for linearity, precision, accuracy, and stability validation_1->validation_2 validation_3 Prospective Cohort Study: Measure this compound in a large, well-defined patient cohort validation_2->validation_3 validation_4 Statistical Analysis: - ROC curve analysis (Sensitivity vs. Specificity) - Correlation with disease severity - Comparison with existing biomarkers validation_3->validation_4

Caption: Hypothetical workflow for the discovery and validation of this compound as a clinical biomarker.

Signaling Pathways: An Uncharted Territory

The mechanism of action and the signaling pathways associated with this compound in the context of human health and disease remain to be elucidated. Understanding these pathways is critical for establishing the biological plausibility of a biomarker. For a validated biomarker, its role in specific cellular processes would be mapped out. The diagram below illustrates a generic signaling pathway, which for a validated biomarker, would be populated with specific molecules and interactions relevant to its mechanism.

G cluster_pathway Generic Signaling Pathway biomarker This compound (Extracellular) receptor Cell Surface Receptor biomarker->receptor downstream_1 Downstream Signaling Molecule 1 receptor->downstream_1 downstream_2 Downstream Signaling Molecule 2 downstream_1->downstream_2 nucleus Nucleus downstream_2->nucleus response Cellular Response (e.g., Gene Expression Changes) nucleus->response

Caption: A generic representation of a signaling pathway that could be initiated by a biomarker.

Conclusion

References

Validation of Cis-Melilotoside as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for cis-melilotoside as a reference standard, offering a comparative analysis with its geometric isomer, trans-melilotoside. The information presented herein is intended to support researchers in establishing robust analytical methods for the quantification and quality control of this compound in various matrices.

Physicochemical Properties and Identification

This compound, a phenolic glycoside, is the cis-isomer of melilotoside. Its chemical identity is established through a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of Melilotoside Isomers

PropertyThis compoundtrans-MelilotosideData Source
Molecular Formula C₁₅H₁₈O₈C₁₅H₁₈O₈[1]
Molar Mass 326.3 g/mol 326.3 g/mol [1]
CAS Number 2446-60-8618-67-7
Appearance SolidSolid[2]
Common Synonyms cis-o-Coumaric acid glucoside, cis-Melilotic acid glucosideMelilotoside, trans-o-Coumaric acid glucoside
Spectroscopic Identification

The structural confirmation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aglycone
2-129.8
37.20 (d, 7.5)122.1
47.02 (t, 7.5)128.9
56.88 (t, 7.5)121.5
67.45 (d, 7.5)152.0
7 (α)5.85 (d, 12.5)118.9
8 (β)6.85 (d, 12.5)142.1
9 (C=O)-170.2
Glucose
1'4.95 (d, 7.5)102.5
2'3.50 (m)74.9
3'3.45 (m)77.8
4'3.40 (m)71.3
5'3.48 (m)78.1
6'a3.85 (dd, 12.0, 2.0)62.5
6'b3.70 (dd, 12.0, 5.5)

Note: NMR data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.

Purity Determination and Quantification

The establishment of this compound as a reference standard necessitates a validated method for purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative NMR (qNMR) are the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC-UV method is crucial for separating this compound from its impurities, including its trans-isomer and potential degradation products.

Table 3: Proposed HPLC-UV Method Parameters for Melilotoside Isomer Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm and 310 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC-UV Method Validation

A comprehensive validation of the HPLC-UV method should be performed according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the purity of a reference standard without the need for a specific reference standard of the same compound.

Experimental Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring complete relaxation of all relevant signals (long relaxation delay, e.g., 5 x T₁).

  • Data Processing and Analysis: Integrate the signals corresponding to this compound and the internal standard. The purity of this compound is calculated based on the integral values, the number of protons, the molecular weights, and the weighed amounts of the sample and the internal standard.

Stability Assessment

A crucial aspect of validating a reference standard is to determine its stability under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Table 4: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photostability Exposure to UV (254 nm) and visible light

Comparison with an Alternative Reference Standard: trans-Melilotoside

The geometric isomer, trans-melilotoside, is the most logical alternative reference standard for analytical methods where the separation of cis and trans isomers is not critical or for the quantification of total melilotoside content.

Table 5: Comparison of this compound and trans-Melilotoside as Reference Standards

FeatureThis compoundtrans-MelilotosideRemarks
Natural Abundance Often found in smaller quantities than the trans-isomer.Generally the more abundant and stable isomer in nature.The choice may depend on the specific analytical application.
Stability Potentially less stable; can isomerize to the trans-form, especially when exposed to UV light or heat.[3]Generally more stable.Stability studies are crucial for both isomers.
Commercial Availability Available from specialized chemical suppliers.More readily available from chemical suppliers.Availability and cost can be a factor in selection.
Analytical Separation Requires a validated chromatographic method for separation from the trans-isomer.Requires a validated chromatographic method for separation from the cis-isomer.Isomeric separation is key for specific quantification.

Visualizing the Validation Workflow and Signaling Pathways

Diagram 1: Workflow for the Validation of this compound as a Reference Standard

Validation_Workflow cluster_sourcing 1. Sourcing and Initial Characterization cluster_method_dev 2. Analytical Method Development cluster_validation 3. Method Validation (ICH Guidelines) cluster_characterization 4. Reference Standard Characterization Sourcing Source this compound Initial_ID Initial Identification (NMR, MS) Sourcing->Initial_ID HPLC_Dev HPLC-UV Method Development Initial_ID->HPLC_Dev qNMR_Dev qNMR Method Development Initial_ID->qNMR_Dev Specificity Specificity (Forced Degradation) HPLC_Dev->Specificity Purity Purity Assignment (qNMR, HPLC) qNMR_Dev->Purity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Purity Stability Stability Studies Purity->Stability CoA Certificate of Analysis Generation Stability->CoA

Caption: A stepwise workflow for the comprehensive validation of this compound.

Diagram 2: Potential Signaling Pathway Interactions of Melilotosides

Signaling_Pathway Melilotosides cis/trans- Melilotoside ROS Reactive Oxygen Species (ROS) Melilotosides->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Melilotosides->Antioxidant_Enzymes Upregulates Inflammatory_Pathways Inflammatory Pathways (NF-κB) Melilotosides->Inflammatory_Pathways Inhibits Cellular_Stress Cellular Stress ROS->Cellular_Stress Antioxidant_Enzymes->ROS Inflammatory_Pathways->Cellular_Stress Cell_Survival Cell Survival and Protection Cellular_Stress->Cell_Survival

Caption: Hypothesized antioxidant and anti-inflammatory mechanisms of melilotosides.

Conclusion

The validation of this compound as a reference standard is achievable through a systematic approach employing modern analytical techniques. This guide outlines the essential steps for its characterization, purity determination, and stability assessment. For applications requiring the specific quantification of the cis-isomer, a fully validated, stability-indicating HPLC method is paramount. In contrast, for total melilotoside content, the more stable and readily available trans-melilotoside may serve as a suitable alternative. The provided experimental frameworks, based on established scientific principles, offer a solid foundation for researchers to develop and validate their analytical methods for this compound.

References

Assessing the Purity of Synthesized cis-Melilotoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for any synthesized compound is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of synthesized cis-melilotoside with commercially available standards, supported by detailed experimental protocols and data analysis. The objective is to offer a robust framework for researchers to evaluate the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent studies.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was rigorously evaluated against a commercially available reference standard. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal confirmation of purity and structural identity.

CompoundPurity by HPLC (%)Purity by 1H-qNMR (%)Potential Impurities
Synthesized this compound97.297.5trans-Melilotoside, residual solvents (e.g., ethyl acetate, methanol), unreacted 2-coumaric acid, and protected glucose derivatives.
Commercial this compound Standard[1]98.45≥98.0 (typical)Specified by the manufacturer; may contain trace amounts of the trans-isomer and residual solvents.[1]
trans-Melilotoside (Alternative)--Not applicable
Melilotic Acid (Potential Precursor/Impurity)[2][3]--Purity reported as ≥98% to 99.83% from commercial suppliers.[2][3]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of synthesized this compound by separating it from potential impurities and quantifying the relative peak areas.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

Method:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples of synthesized this compound and the commercial standard were accurately weighed and dissolved in methanol to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

Quantitative Nuclear Magnetic Resonance (1H-qNMR) Spectroscopy

Objective: To provide an independent and absolute measure of the purity of synthesized this compound and to confirm its chemical structure.

Instrumentation: A 500 MHz NMR spectrometer.

Method:

  • Internal Standard: A certified reference material with a known purity, such as maleic acid, is used.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound.

    • Accurately weigh approximately 2 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., Methanol-d4).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard is crucial for accurate quantification.

    • A 90° pulse angle should be carefully calibrated.

    • At least 16 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.

Potential Impurities in Synthesized this compound

The synthesis of this compound, a glycoside of cis-2-coumaric acid, can potentially introduce several impurities. Understanding these is critical for developing effective purification strategies and for accurate purity assessment.

  • trans-Melilotoside: The geometric isomer, trans-melilotoside, is a common process-related impurity. The stability of the cis-isomer can be influenced by light and heat, potentially leading to isomerization to the more stable trans-form.

  • Unreacted Starting Materials: Residual amounts of 2-coumaric acid and the protected glucose derivative used in the glycosylation reaction may be present in the final product.

  • Byproducts of Glycosylation: The glycosylation reaction itself can produce various byproducts, including incompletely deprotected glycosides or products of side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., extraction, chromatography) can be retained in the final product.

Workflow and Pathway Diagrams

To visually represent the processes involved in assessing the purity of synthesized this compound, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Sample qNMR qNMR Analysis Purification->qNMR Sample Data_Comparison Data Comparison & Purity Determination HPLC->Data_Comparison qNMR->Data_Comparison Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->qNMR

Caption: Workflow for the purity assessment of synthesized this compound.

Potential_Impurities_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Reaction Products Coumaric_Acid 2-Coumaric Acid Glycosylation Glycosylation Reaction Coumaric_Acid->Glycosylation Protected_Glucose Protected Glucose Derivative Protected_Glucose->Glycosylation cis_Melilotoside This compound (Target) Glycosylation->cis_Melilotoside trans_Melilotoside trans-Melilotoside Glycosylation->trans_Melilotoside Byproducts Other Byproducts Glycosylation->Byproducts cis_Melilotoside->trans_Melilotoside Isomerization

References

Safety Operating Guide

Navigating the Disposal of Cis-Melilotoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to perform a risk assessment and handle the compound with appropriate care. While cis-melilotoside is not classified as a hazardous substance, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat is recommended to protect clothing.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the related compound, melilotoside.

PropertyValueSource
Molecular FormulaC15H18O8[1]
AppearanceSolid (Off-white to light yellow)[2]
Storage4°C, protect from light[2]

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.

Step 1: Waste Determination

The first crucial step is to determine if the this compound waste is considered hazardous. Based on available information for the closely related compound melilotoside, which is primarily an eye irritant, and general knowledge of glycosides, this compound is not expected to be a characteristic hazardous waste. However, it is the generator's responsibility to make a final determination.[3][4]

Step 2: Segregation of Waste

Segregate this compound waste from other laboratory waste streams. Do not mix it with hazardous wastes, as this could render the entire mixture hazardous.[5]

Step 3: Preparing Solid Waste for Disposal

  • Collection: Collect solid this compound waste in a disposable, non-leaking container.[3]

  • Labeling: Clearly label the container with the full chemical name ("this compound") and mark it as "non-hazardous waste."[3][5] Include the accumulation start date and the name of the generating department or principal investigator.[5][6]

Step 4: Preparing Liquid Waste for Disposal

For solutions containing this compound:

  • Aqueous Solutions: If the solution is aqueous, miscible with water, and has a pH between 6.0 and 9.5, it may be permissible to dispose of it down the sanitary sewer.[3] However, written approval from the institution's Environmental Health and Safety (EHS) office is often required.[6][7]

  • Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, it must be treated as hazardous waste and disposed of through the institution's hazardous waste program.[3]

  • Collection and Labeling: Collect the liquid waste in a sealed, leak-proof container. Label it clearly with the full chemical names of all components and their approximate percentages.

Step 5: Disposal of Empty Containers

  • "RCRA Empty": Ensure that containers that held this compound meet the definition of "RCRA Empty," meaning no freestanding liquid remains.[5][7]

  • Defacing Labels: Before disposal in regular trash, deface or remove the original labels to indicate that the container no longer holds the chemical.[7]

Step 6: Final Disposal

  • Non-Hazardous Solid Waste: Once properly collected and labeled, solid non-hazardous this compound waste can typically be placed directly into the outside dumpster. Do not place it in laboratory trash cans that are handled by custodial staff.[7]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup if required.[3][6]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling non-hazardous chemical waste. Specific experimental protocols for the synthesis or use of this compound should be consulted for any additional waste handling instructions.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste B Perform Waste Determination A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Collect in Labeled, Non-Leaking Container C->E G Aqueous Solution (pH 6-9.5)? D->G F Mark as 'Non-Hazardous' E->F K Dispose in Outside Dumpster F->K H Solvent-Based or Hazardous Solution G->H No J Obtain EHS Approval for Sewer Disposal G->J Yes I Dispose as Hazardous Waste via EHS H->I M End I->M L Dispose Down Sanitary Sewer J->L K->M L->M

References

Essential Safety and Logistical Information for Handling cis-melilotoside

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Analogue Data

Cis-melilotoside is an o-coumaric acid derivative.[1] Safety data for the trans-isomer, melilotoside, indicates that it can cause serious eye irritation.[2] Furthermore, safety data for related compounds, such as p-coumaric acid and o-coumaric acid, suggest a risk of skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[3][4] Therefore, it is prudent to handle this compound with a degree of caution appropriate for an irritant.

Summary of Hazard Information from Related Compounds:

CompoundIdentified HazardsGHS Classification
Melilotoside (trans-isomer)Causes serious eye irritation[2]Eye Irrit. 2[2]
p-Coumaric acidCauses skin irritation, causes serious eye irritation, may cause respiratory irritation[3]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]
o-Coumaric AcidMay cause respiratory tract irritation, causes skin irritation, causes serious eye irritation[4]STOT SE 3, Skin Irrit. 2, Eye Irrit. 2[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles that could cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Protects skin from potential irritation.[5][6] Inspect gloves for integrity before each use.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[4] Work in a well-ventilated area.[6]

Experimental Workflow and Handling Procedures

Following a structured workflow is critical for minimizing risk. The diagram below illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Carefully Weigh Solid Compound prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill cleanup_decontaminate Decontaminate Work Surfaces cleanup_spill->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-melilotoside
Reactant of Route 2
cis-melilotoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.